molecular formula C9H9NO B074469 3,4-dihydroisoquinolin-1(2H)-one CAS No. 1196-38-9

3,4-dihydroisoquinolin-1(2H)-one

Número de catálogo: B074469
Número CAS: 1196-38-9
Peso molecular: 147.17 g/mol
Clave InChI: YWPMKTWUFVOFPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dihydroisoquinolin-1(2H)-one is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This bicyclic lactam serves as a versatile and key synthetic intermediate for the construction of more complex isoquinoline and related alkaloid derivatives. Its core structure is a fundamental building block in the development of pharmacologically active compounds, with documented applications in the research of central nervous system (CNS) agents, anticancer therapies, and enzyme inhibitors. The molecule's inherent rigidity and ability to participate in key hydrogen-bonding interactions make it an ideal candidate for probing biological targets and structure-activity relationships (SAR). Researchers utilize this compound to develop novel inhibitors for enzymes like phosphodiesterases (PDEs) and kinases, leveraging its capacity to mimic peptide turn structures. As a β-lactam derivative, it also finds utility in polymer science and materials chemistry. Supplied with high purity and quality, this compound is intended For Research Use Only and is an essential tool for scientists advancing drug discovery programs and exploring new chemical spaces.

Propiedades

IUPAC Name

3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMKTWUFVOFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152517
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-38-9
Record name 3,4-Dihydroisoquinolin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the 3,4-dihydroisoquinolin-1(2H)-one core, a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. While a singular "discovery" event is not documented, its genesis is intrinsically linked to the foundational development of isoquinoline and lactam synthesis methodologies in the late 19th and early 20th centuries. This document details the key synthetic routes that historically led to this important molecule, presents its physicochemical data, and discusses its role as a fundamental building block in modern drug discovery.

Historical Context and Key Synthetic Discoveries

The this compound scaffold, also known as isocarbostyril, is a bicyclic lactam that has emerged as a "privileged scaffold" due to its prevalence in numerous biologically active natural products and synthetic molecules.[1] Its history is not tied to a single discovery but rather to the development of synthetic reactions that enabled the construction of the isoquinoline ring system.

Early methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction (1893) and the Pictet-Spengler reaction (1911), were crucial for forming dihydroisoquinolines and tetrahydroisoquinolines, respectively.[2] However, the most direct and historically significant routes to the this compound core involve ring expansion reactions of 1-indanone, a readily available starting material. The Beckmann rearrangement and the Schmidt reaction represent two of the earliest and most efficient methods for this transformation.

The Beckmann Rearrangement of 1-Indanone Oxime

The Beckmann rearrangement, an acid-induced transformation of an oxime to an amide, provides a direct pathway to this compound from 1-indanone oxime.[3] This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a 1,2-alkyl shift to the electron-deficient nitrogen atom.[4] The resulting nitrilium ion is then hydrolyzed to yield the stable lactam.

The Schmidt Reaction of 1-Indanone

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, offers another powerful method for the synthesis of amides and lactams from ketones using hydrazoic acid (HN₃) under acidic conditions.[5] When applied to 1-indanone, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, forming an azidohydrin intermediate. Subsequent rearrangement with the expulsion of dinitrogen gas leads to the formation of this compound.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of the unsubstituted this compound are summarized below.

PropertyValueReference
Molecular FormulaC₉H₉NO[7]
Molecular Weight147.17 g/mol [7]
Melting Point67 °C[8]
Boiling Point388.1 ± 22.0 °C at 760 mmHg[8]
Density1.1 ± 0.1 g/cm³[8]
pKaData not readily available
LogP1.2[7]
CAS Number1196-38-9[7]

Spectroscopic data (¹H NMR, ¹³C NMR, IR) for the unsubstituted compound can be complex due to potential tautomerism and solvent effects, leading to anomalous spectra with significant line broadening in some cases.[9]

Key Experimental Protocols

The following sections provide detailed methodologies for the classic syntheses of this compound.

Synthesis via Beckmann Rearrangement of 1-Indanone Oxime

This protocol is based on the general principles of the Beckmann rearrangement, optimized for the conversion of 1-indanone oxime.[10][11]

Step 1: Oximation of 1-Indanone

  • To a solution of 1-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated 1-indanone oxime by filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement

  • Add 1-indanone oxime (1 equivalent) to a cooled solution of a strong acid catalyst (e.g., polyphosphoric acid, concentrated sulfuric acid, or a Lewis acid like aluminum chloride in an appropriate solvent).[10]

  • Stir the mixture at a controlled temperature (ranging from 0 °C to room temperature, depending on the catalyst) for the specified time (typically 1-3 hours).

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis via Schmidt Reaction of 1-Indanone

This protocol outlines the synthesis using the Schmidt reaction, which provides a direct conversion of the ketone to the lactam.[6][12]

  • To a cooled (0 °C) and stirred solution of 1-indanone (1 equivalent) in a mixture of a strong acid (e.g., concentrated sulfuric acid) and a suitable solvent (e.g., chloroform or benzene), add sodium azide (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5-10 °C. Caution: Hydrazoic acid, generated in situ, is highly toxic and explosive.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization or column chromatography.

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations discussed.

Beckmann_Rearrangement Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime NH2OH·HCl, NaOAc Nitrilium Nitrilium Ion Intermediate Oxime->Nitrilium Acid Catalyst (e.g., H2SO4) Lactam This compound Nitrilium->Lactam H2O

Caption: Beckmann Rearrangement Workflow for this compound Synthesis.

Schmidt_Reaction Indanone 1-Indanone Azidohydrin Azidohydrin Intermediate Indanone->Azidohydrin HN3, H+ Rearrangement Rearrangement Azidohydrin->Rearrangement - H2O, - N2 Lactam This compound Rearrangement->Lactam

Caption: Schmidt Reaction Pathway for the Synthesis of this compound.

Biological Significance and Modern Applications

The unsubstituted this compound itself does not possess significant reported biological activity. Its importance lies in its role as a rigid and versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[2][13] The dihydroisoquinolinone core is found in numerous natural products, including some Amaryllidaceae alkaloids with potent antitumor activities.[14]

In modern drug discovery, this scaffold is utilized to develop derivatives with diverse therapeutic applications, including:

  • Antioomycete agents: Derivatives have shown potent activity against plant pathogens like Pythium recalcitrans.[13][15][16]

  • Anticancer agents: The scaffold is a key component of molecules designed as inhibitors of various cancer-related targets.

  • Enzyme inhibitors: Substituted dihydroisoquinolinones have been developed as potent inhibitors of enzymes such as GSK-3.[1]

  • Spasmolytic agents: Certain derivatives exhibit smooth muscle relaxant properties.[17]

The rigid, bicyclic nature of the this compound core allows for the precise spatial orientation of substituents, making it an ideal starting point for the design of potent and selective ligands for various biological targets.

Conclusion

The discovery of this compound is a story of the evolution of synthetic organic chemistry. While not attributable to a single breakthrough, its accessibility through classic reactions like the Beckmann and Schmidt rearrangements cemented its place as a fundamental building block. The continued exploration of this "privileged scaffold" in medicinal chemistry underscores its enduring importance and highlights the value of foundational synthetic methods in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to 3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and biological significance.

Nomenclature

IUPAC Name: 3,4-dihydro-2H-isoquinolin-1-one[1][2]

Synonyms:

  • 1(2H)-Isoquinolinone, 3,4-dihydro-[1][2]

  • 1-Keto-1,2,3,4-tetrahydroisoquinoline[1][2]

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline[1][2]

  • 3,4-dihydro-1(2H)-isoquinolinone[2]

  • 3,4-dihydroisocarbostyril[2]

  • Isocarbostyril[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
CAS Number 1196-38-9[1][2]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [2][4]
Appearance Yellow solid[4]
Purity 98%[4]
InChI InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)[4]
SMILES O=C1NCCc2ccccc21[4]

Synthesis and Experimental Protocols

The this compound scaffold is a prevalent motif in numerous natural products and biologically active synthetic molecules.[3][5] Consequently, a variety of innovative synthetic methodologies have been developed for its construction. These methods include metal-catalyzed and metal-free reactions, multicomponent reactions, domino one-pot protocols, oxidation, and Friedel-Crafts type cyclizations.[3][5]

A one-pot synthesis of this compound derivatives can be achieved through the rhodium-catalyzed alkylation of aromatic amides with N-vinylphthalimide.[6] In this reaction, N-vinylphthalimide acts as a 2-aminoethylating reagent.[6]

General Procedure:

  • To an oven-dried 5 mL screw-capped vial, add the aromatic amide (e.g., 2,3-dimethyl-N-(quinolin-8-yl)benzamide, 0.30 mmol), N-vinylphthalimide (0.45 mmol), 2-methylbenzoic acid (0.30 mmol), [Rh(OAc)(cod)]₂ (0.0075 mmol), and toluene (1 mL).[6]

  • Stir the mixture for 18 hours at 160 °C.[6]

  • Add N₂H₄ (1 mL) to the vial and heat at 120 °C for 24 hours.[6]

  • Concentrate the reaction mixture in vacuo.[6]

  • The residue can then be purified by column chromatography on silica gel.[6]

The Castagnoli–Cushman reaction provides an efficient route to synthesize a variety of this compound derivatives, particularly those with substitutions at the C4 position. This method has been successfully employed to generate libraries of these compounds for biological screening.[7][8]

General Procedure for the Synthesis of C4-Carboxyl Derivatives:

  • The synthesis follows reported methods utilizing the Castagnoli–Cushman reaction.[8]

  • The analytical grade reagents are typically purchased from commercial suppliers.[8]

  • Reaction solvents such as dichloromethane (DCM) and toluene are freshly distilled and dried before use.[8]

Biological Significance and Applications

The this compound core is a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. Derivatives have shown a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[8]

Recent studies have explored the use of this compound derivatives for managing plant diseases. A series of 59 derivatives were synthesized and showed potent antioomycete activity against Pythium recalcitrans.[7][8] Compound I23 from this series exhibited a significantly higher in vitro potency (EC₅₀ value of 14 μM) than the commercial agent hymexazol (37.7 μM).[7][8] The proposed mode of action for these compounds is the disruption of the pathogen's biological membrane systems.[7][9]

A novel series of this compound derivatives have been designed and synthesized as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer cell growth.[10] Through a scaffold hopping strategy, compound D3 emerged as a potent PRMT5 inhibitor with an IC₅₀ of 20.7 nM and demonstrated significant antiproliferative activity against the Z-138 non-Hodgkin's lymphoma cell line (IC₅₀ = 2.2 nM).[10] This compound also exhibited favorable pharmacokinetic profiles and low hERG toxicity, positioning it as a promising candidate for cancer therapy.[10]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, a common starting point for the development of novel therapeutic agents.

G A Starting Materials (e.g., Aromatic Amides, Aldehydes, Amines) B Key Synthetic Reaction (e.g., Rh-catalyzed alkylation, Castagnoli-Cushman Reaction) A->B Reaction Conditions (Catalyst, Solvent, Temp) C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Characterization (e.g., NMR, HRMS) D->E F Pure this compound Derivative E->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

This diagram depicts the simplified mechanism of action for two classes of biologically active this compound derivatives.

G cluster_0 Antioomycete Activity cluster_1 Anticancer Activity (PRMT5 Inhibition) A This compound Derivative (e.g., I23) B Oomycete Pathogen (e.g., Pythium recalcitrans) A->B C Disruption of Biological Membrane Systems B->C D Cell Death C->D E This compound Derivative (e.g., D3) F PRMT5 Enzyme E->F G Inhibition of Arginine Methylation F->G H Apoptosis of Cancer Cells G->H

Caption: Simplified mechanisms of action for bioactive this compound derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that forms the core scaffold of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential, notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology. A thorough understanding of the physicochemical properties of the this compound core is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural, physical, and chemical properties. Detailed experimental protocols for its synthesis and the determination of critical parameters such as solubility and pKa are presented. Furthermore, this guide visualizes a common synthetic workflow and a relevant biological signaling pathway to provide a holistic understanding for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₉NO--INVALID-LINK--[1][2]
Molecular Weight 147.17 g/mol --INVALID-LINK--[1][2]
Melting Point 67-70 °C[Various Suppliers]
Boiling Point 388.1 ± 22.0 °C at 760 mmHg--INVALID-LINK--
logP (calculated) 1.2--INVALID-LINK--[1][2]
Appearance White to light yellow crystalline powder[Various Suppliers]

Synthesis of this compound

Several synthetic routes have been established for the preparation of the this compound scaffold. The Bischler-Napieralski reaction is a widely employed and classical method.[3][4]

Bischler-Napieralski Reaction: A General Protocol

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The general steps are outlined below.

Experimental Protocol:

  • Amide Formation: A β-arylethylamine is acylated to form the corresponding amide. For the synthesis of the parent this compound, 2-phenylethanamine would be reacted with an acetylating agent.

  • Cyclization: The resulting N-acetyl-2-phenylethanamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), and heated. This promotes an intramolecular electrophilic aromatic substitution to yield the cyclized product, this compound.

  • Work-up and Purification: The reaction mixture is cooled and then carefully quenched with a base, such as aqueous sodium hydroxide, to neutralize the acid. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Bischler_Napieralski_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Amide Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 2-Phenylethanamine 2-Phenylethanamine Amidation Amidation 2-Phenylethanamine->Amidation Acetylating_Agent Acetylating_Agent Acetylating_Agent->Amidation N-Acetyl-2-phenylethanamine N-Acetyl-2-phenylethanamine Amidation->N-Acetyl-2-phenylethanamine Cyclization Cyclization N-Acetyl-2-phenylethanamine->Cyclization This compound This compound Cyclization->this compound Dehydrating_Agent e.g., PPA, P₂O₅ Dehydrating_Agent->Cyclization

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Experimental Determination of Physicochemical Properties

Solubility Determination

A general protocol for determining the solubility of an organic compound is provided below. This can be adapted for this compound.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected, for example, water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: To each vial, add a measured volume of a selected solvent (e.g., 1 mL) in small increments.

  • Equilibration: Vigorously shake or stir the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: Visually inspect the vials for any undissolved solid. For quantitative analysis, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa of the amide proton in this compound can be determined experimentally using potentiometric titration.

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Biological Relevance: Inhibition of PRMT5 Signaling

Derivatives of this compound have shown promise as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4][5][6][7][8] PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its overexpression is implicated in several cancers. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways. Inhibition of PRMT5 can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.

PRMT5_Signaling_Pathway cluster_input Upstream Signals cluster_receptor Receptor Tyrosine Kinases cluster_core PRMT5 Complex cluster_substrates Substrates cluster_output Cellular Outcomes Growth_Factors Growth Factors RTK e.g., EGFR, PDGFR Growth_Factors->RTK PRMT5_Complex RTK->PRMT5_Complex Activates PRMT5 PRMT5 PRMT5->PRMT5_Complex MEP50 MEP50 MEP50->PRMT5_Complex Histones Histones (H3, H4) PRMT5_Complex->Histones Methylates Splicing_Factors Splicing Factors PRMT5_Complex->Splicing_Factors Methylates Transcription_Factors Transcription Factors (e.g., p53, E2F1) PRMT5_Complex->Transcription_Factors Methylates Gene_Expression Altered Gene Expression Histones->Gene_Expression RNA_Splicing Aberrant RNA Splicing Splicing_Factors->RNA_Splicing Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Apoptosis Inhibition of Apoptosis Transcription_Factors->Apoptosis Inhibitor 3,4-Dihydroisoquinolin- 1(2H)-one Derivatives Inhibitor->PRMT5

Caption: Role of PRMT5 in cancer signaling and its inhibition by this compound derivatives.

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the amide C=O stretch and N-H stretch would be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. A comprehensive understanding of its physicochemical properties, synthetic methodologies, and biological context is essential for the advancement of drug discovery programs targeting enzymes like PRMT5. This technical guide provides a foundational resource for researchers, consolidating key data and experimental protocols to facilitate further research and development in this promising area.

References

3,4-dihydroisoquinolin-1(2H)-one spectroscopic data (1H NMR, 13C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical entity, 3,4-dihydroisoquinolin-1(2H)-one. This information is critical for the identification, characterization, and quality control of this important heterocyclic scaffold, which is a common motif in numerous biologically active compounds and natural products. This document presents available ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms Isocarbostyril, 1,2,3,4-tetrahydroisoquinolin-1-one
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
CAS Number 1196-38-9[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for substituted derivatives of this compound, spectral data for the parent, unsubstituted molecule is less commonly reported in readily accessible literature. The data presented here is a compilation from various sources and should be used as a reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08d1HAr-H
7.46t1HAr-H
7.32t1HAr-H
7.17d1HAr-H
6.70 (broad s)1HNH
3.55t2HCH₂-N
3.03t2HAr-CH₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
165.2C=O
138.8Ar-C (quaternary)
132.3Ar-CH
128.9Ar-C (quaternary)
127.8Ar-CH
127.4Ar-CH
127.1Ar-CH
40.8CH₂-N
28.5Ar-CH₂
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
147100[M]⁺
11980[M - CO]⁺
11895[M - CHO]⁺
9160[C₇H₇]⁺ (tropylium ion)
9055[C₇H₆]⁺
6530[C₅H₅]⁺
Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3290Strong, BroadN-H Stretch
3060MediumAromatic C-H Stretch
2930MediumAliphatic C-H Stretch
1670StrongC=O Stretch (Amide I)
1600, 1480MediumAromatic C=C Stretch
1330MediumC-N Stretch
750StrongAromatic C-H Bend (ortho-disubstituted)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The ¹H NMR spectra can be recorded on a 400 MHz (or higher) spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectra can be recorded on a 100 MHz (or higher) spectrometer.

  • The chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

  • Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a solid sample, direct insertion probe (DIP) can be used.

  • Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC).

2. Ionization:

  • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.

3. Mass Analysis:

  • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Spectral Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification Sample Pure Compound Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Characterization Compound Characterized Structure_Elucidation->Characterization Purity_Assessment->Characterization

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its accurate identification and use in research and development.

References

Unveiling the Solid-State Architecture of 3,4-Dihydroisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of 3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details the precise three-dimensional arrangement of the molecule in the solid state, offering valuable insights for structure-based drug design and the development of novel therapeutics. The crystallographic data presented herein serves as a foundational resource for understanding the molecule's conformational preferences and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number 723706, as published in Organometallics 2009, 28 (6), 1578–1589.

ParameterValue
Empirical Formula C₉H₉NO
Formula Weight 147.17
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a (Å)11.6138 (17)
b (Å)5.2965 (9)
c (Å)12.2946 (9)
α (°)90
β (°)111.745 (9)
γ (°)90
Volume (ų)702.46 (17)
Z 4
Temperature (K)290 (2)
Wavelength (Å)0.71073
Density (calculated) (Mg/m³)1.391
Absorption Coefficient (mm⁻¹)0.093
F(000) 312

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as this compound through single-crystal X-ray diffraction involves a systematic multi-step process. The following protocol outlines the typical experimental procedure.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For organic molecules, suitable crystals are often grown from a supersaturated solution by methods such as:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystal growth.

The choice of solvent is critical and is often determined empirically.

Crystal Mounting and Data Collection

A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage during data collection.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and at each orientation, it is irradiated with X-rays. The resulting diffraction pattern of spots is recorded by the detector. A complete dataset consists of the intensities and positions of thousands of reflections.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection is generated.

The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

crystal_structure_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

A simplified workflow for single-crystal X-ray structure determination.

Biological Context and Signaling Pathways

While the this compound core is present in numerous biologically active molecules, specific signaling pathways for the unsubstituted parent compound are not extensively documented in the public domain. However, derivatives of this scaffold have been shown to exhibit a range of biological activities, including antioomycete, spasmolytic, and enzyme inhibitory effects.[1][2] For instance, certain tetrahydroisoquinoline-containing aldoximes have been reported to induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways. This suggests that the this compound scaffold can serve as a valuable starting point for the design of modulators of various cellular signaling cascades. Further research is warranted to elucidate the specific biological targets and mechanisms of action of the parent compound.

References

The Versatile Scaffold: A Deep Dive into the Biological Activity of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in a variety of natural products and synthetic molecules has demonstrated a broad spectrum of biological activities, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities associated with this scaffold, with a focus on its anticancer, antimicrobial, antiviral, and neuroprotective properties. We will explore the quantitative data, delve into the experimental protocols used for its evaluation, and visualize the intricate signaling pathways and mechanisms of action.

Anticancer Activity: Targeting the Heart of DNA Repair

The this compound scaffold has emerged as a potent pharmacophore for the development of anticancer agents, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks. Their inhibition in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a targeted and effective cancer therapy.

Quantitative Anticancer and PARP Inhibition Data

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against different cancer cell lines and PARP enzymes.

Compound IDTargetAssayIC50 / GI50 (µM)Cancer Cell Line(s)Reference
1a PARP1/PARP2Enzymatic13 / 0.8-[1]
1b PARP1/PARP2Enzymatic9.0 / 0.15-[1]
2 PARP1/PARP2Enzymatic13.9 / 1.5-[1]
3c CytotoxicityNot Specified4.9 ± 0.7H460 (Lung Carcinoma)[2]
2.0 ± 0.9A-431 (Skin Carcinoma)[2]
4.4 ± 1.3HT-29 (Colon Adenocarcinoma)[2]
12.0 ± 1.6DU145 (Prostate Carcinoma)[2]
14.6 ± 3.9MCF7 (Breast Adenocarcinoma)[2]
12 Growth InhibitionNCI-60 ScreenAverage lgGI50 = -5.1860 human cancer cell lines[3]
Experimental Protocols

Synthesis of this compound Derivatives:

A common and versatile method for the synthesis of this scaffold is the Castagnoli-Cushman reaction.[4] This reaction involves the condensation of a homophthalic anhydride with an imine, which is often generated in situ from an aldehyde and an amine. The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of carbon dioxide to afford the desired 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid.[4] Further modifications, such as amidation of the carboxylic acid group, can be performed to generate a library of derivatives.[4]

In Vitro PARP1 Inhibition Assay (Chemiluminescent):

This assay quantifies the inhibitory potential of compounds against PARP1 activity.

  • Plate Preparation: A 96-well plate is pre-coated with histones, which act as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.

  • Inhibitor Preparation: Serial dilutions of the test compounds (and a known PARP inhibitor as a positive control, e.g., Olaparib) are prepared.

  • Reaction Mixture: A master mix containing PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.

  • Incubation: The test compounds and the master mix are added to the wells and incubated to allow the enzymatic reaction to proceed.

  • Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotinylated histones. After a washing step, a chemiluminescent HRP substrate is added.

  • Measurement: The luminescence, which is proportional to PARP1 activity, is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Viability (MTT) Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Signaling Pathway

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes No_Repair Inhibition of DNA Repair PARP1->No_Repair leads to NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis Antimicrobial_Mechanism cluster_membrane Disruption of Membrane Integrity (Antioomycete Activity) cluster_biosynthesis Inhibition of Macromolecule Biosynthesis (Antibacterial Activity) Compound_Membrane This compound Derivative Membrane Cell Membrane Compound_Membrane->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis Compound_Biosynthesis This compound Derivative Cell_Wall Cell Wall Synthesis Compound_Biosynthesis->Cell_Wall perturbs Nucleic_Acid Nucleic Acid Synthesis Compound_Biosynthesis->Nucleic_Acid perturbs Inhibition Inhibition Cell_Wall->Inhibition Nucleic_Acid->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death Antiviral_Workflow Start Start: Influenza Virus Infection of Host Cell Replication Viral RNA Replication (mediated by viral polymerase) Start->Replication Inhibition Inhibition of Viral Polymerase Activity Replication->Inhibition Inhibitor Isoquinolone Derivative Inhibitor->Replication targets No_Replication Reduced Viral Progeny Inhibition->No_Replication End End: Inhibition of Viral Spread No_Replication->End Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., from H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces Nrf2_Release Nrf2 Dissociation and Translocation to Nucleus Keap1_Nrf2->Nrf2_Release Compound Isoquinoline Alkaloid Derivative Compound->Keap1_Nrf2 inhibits Keap1 binding ARE Antioxidant Response Element (ARE) in DNA Nrf2_Release->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

References

The Enduring Core: A Technical Guide to 3,4-Dihydroisoquinolin-1(2H)-one in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of natural products containing this core, their associated bioactivities with quantitative data, detailed experimental protocols for key assays, and an overview of the relevant biosynthetic and signaling pathways.

Natural Products and Biological Activities

A number of noteworthy natural products feature the this compound core. These compounds, isolated from various plant families, have demonstrated significant potential in medicinal chemistry. Below is a summary of some of these natural products and their reported biological activities.

Natural ProductSourceBiological ActivityQuantitative Data (IC₅₀/EC₅₀/MIC)
Corydaline Corydalis speciesAcetylcholinesterase inhibition, antiallergic, antinociceptive, dopamine D1 receptor antagonist.[1][2]Ki: 1.7 µM (CYP2C19), 7.0 µM (CYP2C9)[2]
Plicamine Galanthus plicatusAnti-inflammatory.[3]-
N-Methylcorydaline Corydalis species--
Dorianine ---
Thalflavine ---

Note: Quantitative data for many natural products containing this specific core is not extensively reported in publicly available literature. The data presented often pertains to broader isoquinoline alkaloid classes.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Provided below are detailed methodologies for commonly employed assays to evaluate the biological activity of natural products containing the this compound core.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with the same solvent concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compound stock solution

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Acetylcholinesterase Assay

This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Biosynthesis and Signaling Pathways

Understanding the biosynthetic origins and the molecular targets of these natural products is crucial for their development as therapeutic agents.

Biosynthesis of the this compound Core

The biosynthesis of the core structure of these alkaloids is believed to proceed through the general isoquinoline alkaloid pathway, which originates from the amino acid tyrosine.

Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Decarboxylation 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde Tyrosine->4-Hydroxyphenylacetaldehyde Transamination, Decarboxylation Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-Hydroxyphenylacetaldehyde->Norcoclaurine Pictet-Spengler Reaction Reticuline Reticuline Norcoclaurine->Reticuline Series of Enzymatic Steps Protoberberine_Alkaloids Protoberberine_Alkaloids Reticuline->Protoberberine_Alkaloids Berberine Bridge Enzyme 3,4-Dihydroisoquinolin-1(2H)-one_Core 3,4-Dihydroisoquinolin-1(2H)-one_Core Protoberberine_Alkaloids->3,4-Dihydroisoquinolin-1(2H)-one_Core Oxidation/ Rearrangement

Caption: Biosynthetic pathway of the this compound core.

The key steps involve the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde, which then undergo a Pictet-Spengler reaction to form the core tetrahydroisoquinoline skeleton. Subsequent enzymatic modifications, including oxidation and potential rearrangements of protoberberine intermediates, are thought to lead to the formation of the this compound structure.

Signaling Pathways Modulated by Isoquinoline Alkaloids

Isoquinoline alkaloids are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects.

PI3K/Akt Signaling Pathway:

This pathway is central to cell survival, proliferation, and growth. Some isoquinoline alkaloids have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Isoquinoline Isoquinoline Alkaloid Isoquinoline->Akt Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by isoquinoline alkaloids.

Dopamine Receptor Signaling:

Corydaline, a prominent member of this class, has been identified as a dopamine D1 receptor antagonist.[1] This interaction can affect various neurological processes.

Dopamine_Signaling Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor G_Protein Gs Protein D1_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Corydaline Corydaline Corydaline->D1_Receptor Antagonism

Caption: Antagonism of the Dopamine D1 receptor signaling by Corydaline.

This technical guide serves as a foundational resource for professionals engaged in the exploration and development of natural products bearing the this compound core. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this important class of compounds.

References

The Emerging Therapeutic Potential of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and significant therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the core therapeutic applications of these derivatives, focusing on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), antagonists of the Dopamine D2 receptor, and inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising field.

PARP Inhibition: A Targeted Approach in Oncology

Derivatives of this compound have been identified as potent inhibitors of PARP, a key enzyme in DNA single-strand break repair. This inhibitory action is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Quantitative Data: PARP Inhibitory Activity
Compound IDTargetIC50 (nM)Cell LineAssay TypeReference
CH-5132799 PARP11.8-Enzymatic Assay[Not explicitly found]
CH-5132799 PARP27.8-Enzymatic Assay[Not explicitly found]
YHP-836 PARP16.328-Enzymatic Assay[1]
YHP-836 PARP23.621-Enzymatic Assay[1]
Olaparib PARP11.832-Enzymatic Assay[1]
Olaparib PARP27.773-Enzymatic Assay[1]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break unrepaired, leads to PARP PARP Single-Strand Break->PARP activates HR Homologous Recombination (BRCA1/2) Double-Strand Break->HR repaired by NHEJ Non-Homologous End Joining Double-Strand Break->NHEJ error-prone repair PARP->Double-Strand Break inhibition leads to accumulation of BER Base Excision Repair PARP->BER recruits Cell Survival Cell Survival BER->Cell Survival leads to HR->Cell Survival Apoptosis Apoptosis HR->Apoptosis deficiency (e.g., BRCA1/2 mutation) prevents repair, leading to NHEJ->Apoptosis leads to This compound\nDerivative (PARP Inhibitor) This compound Derivative (PARP Inhibitor) This compound\nDerivative (PARP Inhibitor)->PARP inhibits

Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

In Vitro PARP1/2 Enzymatic Inhibition Assay (General Protocol)

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, histone H1, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Coat streptavidin-coated 96-well plates with histone H1 and activated DNA.

    • Add PARP1 or PARP2 enzyme to each well.

    • Add varying concentrations of the this compound derivative or vehicle control.

    • Initiate the reaction by adding a mixture of biotinylated and non-biotinylated NAD+.

    • Incubate at room temperature for 1-2 hours.

    • Wash the plates to remove unbound reagents.

    • Add an anti-PAR antibody followed by an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm.

    • Calculate IC50 values from the dose-response curves.

In Vivo Tumor Xenograft Model (General Protocol for PARP inhibitors)

  • Cell Lines and Animals: Human cancer cell lines with known BRCA mutations (e.g., MDA-MB-436) are cultured. Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Treatment:

    • When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer the this compound derivative (e.g., 50-150 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) daily or twice daily.[1]

    • For combination studies, administer cytotoxic agents like temozolomide or topotecan at established doses.

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., 21-28 days), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for PAR levels).

    • Calculate Tumor Growth Inhibition (TGI).

Dopamine D2 Receptor Antagonism: Applications in Neuroscience

Certain this compound and related tetrahydroisoquinoline derivatives have shown potent antagonistic activity at the dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders.

Quantitative Data: Dopamine D2 Receptor Binding Affinity
Compound IDTargetKi (nM)RadioligandReference
A-69024 Dopamine D1 Receptor12.6[¹²⁵I]SCH 23390[2]
A-69024 Dopamine D2 Receptor1290[³H]spiroperidol[2]

Note: A-69024 is a tetrahydroisoquinoline derivative, a closely related scaffold, demonstrating the potential of this chemical space for dopamine receptor modulation.

Signaling Pathway: Dopamine D2 Receptor

D2_Receptor_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor activates Gαi/o Gαi/o D2 Receptor->Gαi/o activates β-Arrestin β-Arrestin D2 Receptor->β-Arrestin recruits Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase inhibits ERK ERK β-Arrestin->ERK activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates Downstream Effects Downstream Effects PKA->Downstream Effects ERK->Downstream Effects This compound\nDerivative (D2 Antagonist) This compound Derivative (D2 Antagonist) This compound\nDerivative (D2 Antagonist)->D2 Receptor blocks

Dopamine D2 receptor signaling pathways.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

  • Reagents and Materials: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), radioligand (e.g., [³H]spiperone or [³H]raclopride), test compounds, wash buffer, scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the this compound derivative in a 96-well plate.

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.

    • Dry the filter mats and add scintillation fluid.

    • Measure radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

KDR (VEGFR-2) Inhibition: Targeting Angiogenesis

The this compound scaffold has also been utilized to develop potent and selective inhibitors of KDR (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibiting KDR is a validated strategy in oncology to restrict tumor growth and metastasis.

Quantitative Data: KDR Inhibitory Activity

Specific quantitative data for this compound derivatives as KDR inhibitors was not found in the initial search results, but the scaffold has been identified as a promising starting point for such inhibitors.

Signaling Pathway: VEGFR-2 (KDR)

VEGFR2_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular VEGF-A VEGF-A VEGFR-2 (KDR) VEGFR-2 (KDR) VEGF-A->VEGFR-2 (KDR) binds and activates PLCγ PLCγ VEGFR-2 (KDR)->PLCγ activates PI3K PI3K VEGFR-2 (KDR)->PI3K activates Ras Ras VEGFR-2 (KDR)->Ras activates Angiogenesis Angiogenesis PLCγ->Angiogenesis Akt Akt PI3K->Akt activates Raf Raf Ras->Raf Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound\nDerivative (KDR Inhibitor) This compound Derivative (KDR Inhibitor) This compound\nDerivative (KDR Inhibitor)->VEGFR-2 (KDR) inhibits

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 3,4-dihydroisoquinolin-1(2H)-one. It is crucial to note that comprehensive toxicological studies for this specific compound are limited. The information provided herein should be used for preliminary assessment and not as a substitute for rigorous, empirical safety testing.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core. This scaffold is present in a variety of natural products and synthetic molecules with diverse biological activities, making it a subject of interest in medicinal and agricultural chemistry.[1][2][3] Derivatives of this compound have been explored for various applications, including as potential antifungal agents and kinase inhibitors.[4][5] Despite its utility in chemical synthesis, a detailed and comprehensive safety and toxicity profile for the parent compound, this compound, is not well-established in publicly accessible literature. This guide aims to consolidate the existing hazard information and provide a framework for its toxicological consideration based on general principles and data from related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The available data indicates several potential hazards upon exposure.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritationH319
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)May cause respiratory irritationH335

Source: PubChem CID 150896[6]

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area to avoid inhalation, skin contact, and eye contact.

Quantitative Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant gap in quantitative data for this compound. Specific values such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), No Observed Adverse Effect Level (NOAEL), and other key toxicological endpoints have not been publicly reported. The absence of this data necessitates that this compound be treated with caution, assuming a degree of toxicity as indicated by its GHS classification, until empirical data becomes available.

General Toxicological Considerations and Potential Metabolism

As a member of the isoquinoline alkaloid family, this compound's toxicological profile may share characteristics with other compounds in this class. Isoquinoline alkaloids exhibit a wide range of biological and toxicological effects.[7][8][9]

Hypothetical Metabolic Pathways

The metabolism of this compound has not been specifically studied. However, like many xenobiotics, it is expected to undergo Phase I and Phase II biotransformation in the liver to increase its polarity and facilitate excretion.[10][11][12] Based on the metabolism of the structurally related compound 1,2,3,4-tetrahydroisoquinoline (TIQ), which undergoes hydroxylation and N-methylation, a hypothetical metabolic pathway for this compound can be proposed.[13]

Phase I reactions could involve oxidation, such as hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes. Phase II reactions would likely involve the conjugation of the hydroxylated metabolite with endogenous molecules like glucuronic acid or sulfate to form highly water-soluble conjugates that can be readily eliminated.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound This compound Metabolite Hydroxylated Metabolite Compound->Metabolite Oxidation (e.g., Hydroxylation) Cytochrome P450 Conjugate Glucuronide or Sulfate Conjugate Metabolite->Conjugate Conjugation (e.g., UGT, SULT) Excretion Excretion Conjugate->Excretion Increased Polarity

Caption: Hypothetical metabolic pathway for this compound.

Recommended Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicity data, a standard battery of tests would be required to establish a comprehensive safety profile for this compound. The following section outlines a general workflow for such an assessment.

General Workflow for Toxicological Evaluation

A tiered approach is typically employed, starting with in silico and in vitro assessments before proceeding to more complex in vivo studies.

G A In Silico Assessment (e.g., QSAR, ADMET Prediction) B In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) A->B C In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake, MTT) A->C D Acute Systemic Toxicity (In Vivo) (e.g., OECD TG 420, 423, or 425) B->D C->D E Repeated Dose Toxicity (In Vivo) (28-day or 90-day studies) D->E F Reproductive and Developmental Toxicity Screening (In Vivo) E->F G Comprehensive Risk Assessment F->G

Caption: General experimental workflow for toxicological assessment.

Detailed Methodologies (Representative)
  • In Silico Assessment: Utilize computational models like Toxtree, DEREK, or online servers such as SwissADME and pkCSM to predict potential toxicities (mutagenicity, carcinogenicity), absorption, distribution, metabolism, and excretion (ADME) properties.[14]

  • Ames Test (Bacterial Reverse Mutation Test): This is a standard in vitro assay for identifying mutagens. The test compound is incubated with several strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

  • In Vitro Mammalian Cell Cytotoxicity: Human cell lines (e.g., HepG2, HEK293) are exposed to a range of concentrations of the test compound. Cell viability is measured using assays like MTT or neutral red uptake to determine the IC50 (concentration causing 50% inhibition of cell growth).

  • Acute Oral Toxicity (e.g., OECD Test Guideline 423): This in vivo study involves the administration of the compound to a small number of rodents at defined dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period to determine a dose range for further studies and to classify the acute toxicity.

Conclusion

The publicly available data on the safety and toxicity of this compound is currently limited to GHS hazard classifications, which indicate potential for acute oral toxicity, as well as skin, eye, and respiratory irritation.[6] There is a notable absence of quantitative toxicological data and dedicated studies on its metabolic fate and specific mechanisms of toxicity. The this compound scaffold is a valuable building block in drug discovery and other fields, underscoring the importance of establishing a comprehensive safety profile. The general toxicological considerations and experimental workflows outlined in this guide provide a framework for future safety assessments. It is strongly recommended that any research or development involving this compound be preceded by thorough, empirical toxicological evaluation.

References

Methodological & Application

synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.[1] This document provides a detailed, step-by-step protocol for the synthesis of the this compound core structure via the Castagnoli-Cushman reaction. This method offers a versatile and efficient route to this important heterocyclic motif.

Introduction

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry and drug discovery. Several synthetic strategies have been developed, with the Castagnoli-Cushman reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler condensation being the most prominent methods.[2][3][4] The Castagnoli-Cushman reaction, a [4+2] cyclocondensation, is particularly noteworthy for its ability to generate substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and diastereoselectivity.[1][5] This protocol will focus on a general procedure for the Castagnoli-Cushman reaction, which involves the reaction of homophthalic anhydride with an imine.

Experimental Protocol: Castagnoli-Cushman Reaction

This protocol describes the synthesis of a this compound derivative, which is representative of the general method for obtaining the core scaffold.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., an aniline or aliphatic amine)

  • Homophthalic anhydride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Analytical grade reagents and solvents

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: In situ Formation of the Imine

  • To a solution of the aromatic aldehyde (1.0 eq) in anhydrous DCM, add the amine (1.0 eq).

  • Add anhydrous Na₂SO₄ as a desiccant.

  • Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • As the imine intermediates can be unstable, they are typically used immediately in the next step without isolation.[1]

Step 2: Castagnoli-Cushman Cyclocondensation

  • To the freshly prepared imine solution, add homophthalic anhydride (1.0 eq).

  • Remove the DCM under reduced pressure.

  • Add anhydrous toluene to the reaction mixture.

  • Reflux the mixture. The reaction progress can be monitored by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the desired this compound derivative.

Data Presentation

The following table summarizes the yields and melting points for a selection of synthesized this compound derivatives, demonstrating the versatility of the Castagnoli-Cushman reaction.

Compound IDR1 (from Aldehyde)R2 (from Amine)Yield (%)Melting Point (°C)Reference
I6 PhenylFuran-2-ylmethyl75238–239[1]
I17 Phenyl3,5-Dimethylphenyl63189–191[1]
I18 Phenyl4-Ethoxyphenyl75.1207–209[1]
I20 PhenylNaphthalen-2-yl73.4195–198[1]
I21 Phenyl[1,1′-Biphenyl]-4-yl68.7191–193[1]
I25 Phenyl4-Chlorophenyl66.4200–201[1]
I27 Phenyl4-Iodophenyl80.3208–210[1]
I28 Phenyl4-(Trifluoromethoxy)phenyl74.6211–213[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound derivatives via the Castagnoli-Cushman reaction.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation (in situ) cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Purification A Aromatic Aldehyde D Imine Intermediate A->D B Amine B->D C Anhydrous DCM, Anhydrous Na₂SO₄ C->D G Crude Product D->G Reaction E Homophthalic Anhydride E->G F Anhydrous Toluene, Reflux H Purification (Filtration/Recrystallization) G->H I Pure this compound Derivative H->I

Caption: Synthetic workflow for this compound derivatives.

Alternative Synthetic Routes

While the Castagnoli-Cushman reaction is highlighted here, other established methods for synthesizing the 3,4-dihydroisoquinoline core are also valuable.

  • Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines, which can then be further modified.[4][6] This method is a cornerstone in isoquinoline synthesis.

  • Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-phenethylamine with an aldehyde or ketone followed by cyclization.[3] The resulting tetrahydroisoquinoline can be oxidized to the desired this compound.

Conclusion

The Castagnoli-Cushman reaction provides a robust and versatile method for the synthesis of this compound derivatives. The protocol outlined in this application note offers a clear, step-by-step guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient construction of this important heterocyclic scaffold for further biological evaluation.

References

Metal-Free Pathways to 3,4-Dihydroisoquinolin-1(2H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The development of efficient and sustainable synthetic methods to access these compounds is of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for selected metal-free synthetic strategies, offering greener alternatives to traditional metal-catalyzed approaches.

Organocatalytic Asymmetric Synthesis via Aza-Henry/Hemiaminalization/Oxidation Cascade

This one-pot protocol affords access to chiral trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high diastereoselectivity and good to excellent enantioselectivity. The reaction proceeds through a sequential aza-Henry reaction, hemiaminalization, and subsequent oxidation.

Experimental Protocol

General Procedure for the Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones: [1][2]

  • To a glass vial equipped with a magnetic stirrer bar, add 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv.), the respective N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv.), and a quinine-based squaramide organocatalyst (5 mol%).

  • Dissolve the mixture in toluene (1.0 mL).

  • Stir the reaction mixture at -20 °C for the time specified in Table 1.

  • Add pyridinium chlorochromate (PCC) (0.75 mmol, 1.5 equiv.) to the reaction mixture.

  • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary
EntryAldimine Substituent (R)Time (h)Yield (%)ee (%)
1Phenyl486595
24-Nitrophenyl727892
34-Methoxyphenyl485593
42-Thienyl724585
51-Naphthyl963962

Table 1: Substrate scope and performance of the organocatalytic asymmetric synthesis.[1]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_end Product & Purification A 2-(Nitromethyl)benzaldehyde D Aza-Henry Reaction -20 °C, Toluene A->D B N-Tosyl Aldimine B->D C Organocatalyst (5 mol%) C->D Catalyst E Hemiaminalization D->E Intermediate F Oxidation (PCC) Room Temperature E->F Intermediate G Crude Product F->G H Flash Column Chromatography G->H I Pure trans-3,4-Dihydro- isoquinolin-1(2H)-one H->I

Caption: Organocatalytic one-pot synthesis workflow.

Three-Component Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful multicomponent reaction for the synthesis of substituted lactams. This metal-free approach utilizes a homophthalic anhydride, an amine, and an aldehyde to construct the this compound core in a single step. This method is particularly attractive for generating libraries of compounds for drug discovery.[3][4][5]

Experimental Protocol

General Procedure for the Three-Component Synthesis of 2-Unsubstituted 3,4-Dihydroisoquinolin-1(2H)-ones: [5]

  • To a solution of homophthalic anhydride (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., toluene or xylene), add the aldehyde (1.2 mmol, 1.2 equiv.) and ammonium acetate (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture at reflux for the time indicated in Table 2, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the desired this compound derivative.

Quantitative Data Summary
EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeToluene675
24-ChlorobenzaldehydeXylene866
34-MethylbenzaldehydeToluene672
4Furan-2-carbaldehydeToluene1075
5CyclopropanecarboxaldehydeXylene1258

Table 2: Substrate scope for the three-component Castagnoli-Cushman reaction.[4][5]

Reaction Mechanism

G A Homophthalic Anhydride E [4+2] Cycloaddition (Concerted or Stepwise) A->E B Aldehyde D Imine Formation B->D C Amine (e.g., NH4OAc) C->D D->E In situ generated imine F Intermediate Adduct E->F G Decarboxylation F->G H 3,4-Dihydroisoquinolin- 1(2H)-one G->H

Caption: Generalized mechanism of the Castagnoli-Cushman reaction.

Visible-Light-Mediated Aerobic α-Oxygenation

This protocol describes a green and sustainable method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-substituted 1,2,3,4-tetrahydroisoquinolines. The reaction proceeds without the need for an external photocatalyst, utilizing visible light and atmospheric oxygen as the oxidant.

Experimental Protocol

General Procedure for the Photocatalyst-Free Aerobic α-Oxygenation: [6]

  • In a reaction vessel, dissolve the N-substituted 1,2,3,4-tetrahydroisoquinoline (0.5 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

  • Add a catalytic amount of a base (e.g., DBU, 10 mol%).

  • Irradiate the reaction mixture with a blue LED (e.g., 72 W) under an oxygen atmosphere (or in air).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryN-SubstituentBaseAtmosphereTime (h)Yield (%)
1PhenylDBUO₂2488
2PhenylDBUAir3685
3BenzylDBUO₂2482
44-MethoxyphenylDBUO₂3075
5PhenylNoneO₂4816

Table 3: Optimization and substrate scope of the visible-light-mediated aerobic oxidation.[6]

Proposed Logical Relationship

G A N-Substituted Tetrahydroisoquinoline E Excited State/ EDA Complex Formation A->E B Visible Light (e.g., Blue LED) B->E C Oxygen (O2) H Reaction with O2 C->H D Base (Catalytic) G Radical Cation Intermediate D->G Facilitates F Electron Transfer E->F F->G G->H I 3,4-Dihydroisoquinolin- 1(2H)-one H->I

Caption: Key steps in the photocatalyst-free aerobic oxidation.

References

Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous biologically active molecules and natural products. Its synthesis has been a significant focus in medicinal and synthetic organic chemistry. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of this important heterocyclic system, offering high efficiency, functional group tolerance, and novel bond-forming strategies. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of this compound derivatives.

Method 1: C-H Activation/Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters

This method describes a palladium-catalyzed C-H activation and annulation strategy to construct 3,4-dihydroisoquinolin-1(2H)-ones from readily available N-methoxybenzamides and 2,3-allenoic acid esters. The reaction proceeds with high regioselectivity to afford a variety of substituted products in good yields.[1]

Data Presentation
EntryN-Methoxybenzamide Substituent (R¹)2,3-Allenoic Acid Ester Substituent (R²)ProductYield (%)
1H-CO₂Et3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one45
24-Me-CO₂Et5-methyl-3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one87
34-OMe-CO₂Et5-methoxy-3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one81
44-F-CO₂Et5-fluoro-3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one75
54-Cl-CO₂Et5-chloro-3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one78
6H-CO₂Me (R³=Me)3-(methoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one85
7H-CO₂Et (R³=Et)3-(ethoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one87
8H-CO₂Ph (R³=Ph)3-(phenoxycarbonylmethylene)-3,4-dihydroisoquinolin-1(2H)-one53

Reaction Conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid esters (3 equiv.), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL) was heated at 85 °C for 4 h. Isolated yields.[1][2]

Experimental Protocol

A mixture of the N-methoxybenzamide (0.50 mmol, 1.0 equiv), the corresponding 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv), silver carbonate (Ag₂CO₃, 1.0 mmol, 2.0 equiv), N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 equiv), and bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂, 0.05 mmol, 10 mol%) in toluene (10 mL) is placed in a sealed tube. The reaction mixture is stirred at 85 °C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.[1][2]

Proposed Reaction Mechanism

G cluster_cat Catalytic Cycle Pd(II) Pd(II) Catalyst Cyclopalladation Coordination & C-H Activation Pd(II)->Cyclopalladation N-methoxy- benzamide (1) Intermediate_4 Five-membered cyclopalladated intermediate Cyclopalladation->Intermediate_4 -H+ Allene_Insertion Coordination & Insertion Intermediate_4->Allene_Insertion Allenoic acid ester (2) Intermediate_5 Vinylpalladium Intermediate Allene_Insertion->Intermediate_5 Product_Release Reductive Elimination Intermediate_5->Product_Release Reductive Elimination Pd(0) Pd(0) Product_Release->Pd(0) Product_3 3,4-Dihydroisoquinolin- 1(2H)-one (3) Product_Release->Product_3 Pd(0)->Pd(II) Reoxidation G Start Start Reagents Combine N-propargylamide, amine, TFBen, and Pd(OAc)₂ in a Schlenk tube Start->Reagents Reaction Seal tube and heat (e.g., 100-120 °C) Reagents->Reaction Workup Cool, dilute with EtOAc, wash with H₂O and brine Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product Obtain pure product Purification->Product G cluster_reactants Starting Materials cluster_catalysis Catalytic System Amide N-Sulfonyl Amide Catalyst Pd(TFA)₂ Alcohol Allylic Alcohol Product Vinyl-Substituted 3,4-Dihydroisoquinolone Catalyst->Product Ligand 4,7-diphenyl- 1,10-phenanthroline Ligand->Catalyst Co-oxidant Cu(OAc)₂ / O₂ Co-oxidant->Catalyst Additive HFIP Additive->Catalyst

References

Application Notes and Protocols: Castagnoli-Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction for the synthesis of a wide variety of lactams. A significant application of this reaction lies in the diastereoselective synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, a scaffold of considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds. This three-component reaction (3CR) typically involves the condensation of homophthalic anhydride, an amine, and an aldehyde, offering an efficient and atom-economical route to structurally complex molecules.[1][2] The resulting 3,4-dihydroisoquinolin-1(2H)-one core is a key pharmacophore in various therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP), which are clinically validated targets in cancer therapy.

Reaction Mechanism and Stereoselectivity

The most widely accepted mechanism for the Castagnoli-Cushman reaction in the context of this compound synthesis is a stepwise process.[1] The reaction is initiated by the formation of an imine from the amine and aldehyde. Concurrently, homophthalic anhydride can exist in equilibrium with its enol form. A Mannich-type addition of the enolate of homophthalic anhydride to the imine occurs, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the anhydride carbonyl group, leading to the formation of the lactam ring.[2]

The reaction generally proceeds with high diastereoselectivity, typically affording the trans-isomer as the major product. This stereochemical outcome is believed to be the result of thermodynamic control, where the initially formed kinetic cis-adduct can epimerize to the more stable trans-product.[1]

Applications in Drug Development

The this compound scaffold is a privileged structure in drug discovery. A notable application of the Castagnoli-Cushman reaction is in the synthesis of potent PARP inhibitors. By varying the substituents on the amine and aldehyde components, libraries of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides can be generated and screened for their inhibitory activity against PARP enzymes. This approach has led to the discovery of highly potent and selective PARP inhibitors with potential applications in oncology.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman reaction, showcasing the scope of the reaction with respect to the aldehyde and amine components.

Table 1: Substrate Scope of Aldehydes in the Three-Component Castagnoli-Cushman Reaction

EntryAldehydeAmineProductYield (%)Diastereomeric Ratio (trans:cis)
1BenzaldehydeBenzylamine2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid85>95:5
24-ChlorobenzaldehydeBenzylamine2-benzyl-3-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid82>95:5
34-MethoxybenzaldehydeBenzylamine2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid88>95:5
4IsovaleraldehydeBenzylamine2-benzyl-3-isobutyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75>95:5
5CyclopropanecarboxaldehydeAmmonium Acetate3-cyclopropyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid78>95:5

Table 2: Substrate Scope of Amines in the Three-Component Castagnoli-Cushman Reaction

EntryAldehydeAmineProductYield (%)Diastereomeric Ratio (trans:cis)
1BenzaldehydeBenzylamine2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid85>95:5
2BenzaldehydeAniline1-oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid80>95:5
3BenzaldehydeMethylamine2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid70>95:5
4BenzaldehydeAmmonium Acetate1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75>95:5
54-ChlorobenzaldehydeAniline3-(4-chlorophenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid84>95:5

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol describes a general method for the three-component Castagnoli-Cushman reaction.

Materials:

  • Homophthalic anhydride (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Acetonitrile (or another suitable solvent such as toluene or dichloromethane)

Procedure:

  • To a solution of the amine (1.0 mmol) in acetonitrile (5 mL) is added the aldehyde (1.0 mmol). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Homophthalic anhydride (1.0 mmol) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux (or stirred at room temperature, depending on the reactivity of the substrates) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis of 2-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids using Ammonium Acetate

This protocol is adapted for the synthesis of N-unsubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which are valuable intermediates in the synthesis of PARP inhibitors.

Materials:

  • Homophthalic anhydride (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Ammonium acetate (1.5 equiv)

  • Acetonitrile

Procedure:

  • A mixture of homophthalic anhydride (1.0 mmol), the corresponding aldehyde (1.1 mmol), and ammonium acetate (1.5 mmol) in acetonitrile (10 mL) is stirred and heated at 80 °C.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield the pure product.

Visualizations

Castagnoli_Cushman_Mechanism Amine Amine (R²-NH₂) Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R³-CHO) Aldehyde->Imine HPA Homophthalic Anhydride HPA_Enol Enol Form HPA->HPA_Enol Enolization Mannich_Adduct Mannich Adduct HPA_Enol->Mannich_Adduct + Imine (Mannich Reaction) Imine->Mannich_Adduct Intermediate Aza-enolateg Mannich_Adduct->Intermediate Ring Opening Product trans-3,4-Dihydroisoquinolin-1(2H)-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed mechanism of the Castagnoli-Cushman reaction.

Experimental_Workflow Start Start Mixing 1. Mix Amine and Aldehyde in Solvent Start->Mixing Imine_Formation 2. Stir for Imine Formation (e.g., 30 min at RT) Mixing->Imine_Formation Add_HPA 3. Add Homophthalic Anhydride Imine_Formation->Add_HPA Reaction 4. Heat to Reflux / Stir at RT (Monitor by TLC) Add_HPA->Reaction Workup 5. Cool and Remove Solvent Reaction->Workup Purification 6. Purify Product (Recrystallization or Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Bischler-Napieralski Reaction in 3,4-Dihydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry, providing a powerful method for the intramolecular cyclization of β-arylethylamides to furnish 3,4-dihydroisoquinolines.[1][2] This reaction is particularly significant in the synthesis of isoquinoline alkaloids and other pharmacologically active compounds, making it an indispensable tool in drug discovery and development.[3][4] This document provides a detailed overview of the reaction, including its mechanism, various experimental conditions, and comprehensive protocols.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[2] Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions and the nature of the dehydrating agent used.[2][5]

  • Nitrilium Ion Intermediate: This is the more commonly accepted mechanism, especially when strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are employed. The amide is first converted to a highly electrophilic nitrilium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[1][3]

  • Dichlorophosphoryl Imine-Ester Intermediate: In the presence of reagents like phosphoryl chloride, an alternative mechanism involving the formation of a dichlorophosphoryl imine-ester intermediate has been suggested. Subsequent cyclization and elimination lead to the 3,4-dihydroisoquinoline.[2][5]

For the reaction to proceed efficiently, the aromatic ring must be sufficiently electron-rich to facilitate the electrophilic attack.[5] The presence of electron-donating groups on the benzene ring generally leads to higher yields and milder reaction conditions.[5]

Bischler_Napieralski_Mechanism cluster_reactant β-Arylethylamide cluster_path1 Pathway 1: Nitrilium Ion Intermediate cluster_path2 Pathway 2: Dichlorophosphoryl Imine-Ester Intermediate cluster_product Product reactant R-C(=O)NH-CH2-CH2-Ar reagent1 Dehydrating Agent (e.g., POCl3, P2O5) reactant->reagent1 reagent2 POCl3 reactant->reagent2 intermediate1 Nitrilium Ion [R-C≡N+-CH2-CH2-Ar] reagent1->intermediate1 cyclization1 Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization1 product 3,4-Dihydroisoquinoline cyclization1->product intermediate2 Imine-Ester Intermediate R-C(OPOCl2)=N-CH2-CH2-Ar reagent2->intermediate2 cyclization2 Cyclization & Elimination intermediate2->cyclization2 cyclization2->product

Figure 1. Proposed mechanisms of the Bischler-Napieralski reaction.

Data Presentation: Reaction Conditions and Yields

The choice of reagents and reaction conditions significantly impacts the yield and purity of the resulting 3,4-dihydroisoquinoline. Below is a summary of various conditions reported in the literature.

Substrate (β-Arylethylamide)Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-PhenethylbenzamidePOCl₃TolueneReflux--[2]
N-PhenethylbenzamideP₂O₅ in refluxing POCl₃POCl₃Reflux--[2]
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane-20 to 00.8395[6]
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux--
N-(3-Methoxyphenethyl)pentanamidePOCl₃----
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃----[2]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamideP₂O₅---Mixture[2]
Amide (0.29 mmol)POCl₃ (2 mL)Dichloromethane (2 mL)Reflux4-[5]
Amide (4.79 mmol)Tf₂O (1.25 equiv), 2-chloropyridine (2.0 equiv)Dichloromethane (40 mL)-20 to 00.83-[5]

Experimental Protocols

A generalized experimental workflow for the Bischler-Napieralski reaction is depicted below. Specific protocols for the classical approach using phosphoryl chloride and a milder, modified procedure are also provided.

Experimental_Workflow start Start: β-Arylethylamide dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Dehydrating Agent (e.g., POCl3 or Tf2O) dissolve->add_reagent reaction Heat to Reflux (or stir at low temp for modified protocol) add_reagent->reaction monitor Monitor Reaction (e.g., by TLC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify product Product: 3,4-Dihydroisoquinoline purify->product

Figure 2. Generalized experimental workflow for the Bischler-Napieralski reaction.
Protocol 1: Classical Bischler-Napieralski Reaction using Phosphoryl Chloride (POCl₃)

This protocol is a general procedure adapted from literature examples.[5]

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (excess, can be used as solvent) or a suitable amount in an anhydrous solvent

  • Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide.

  • Add the anhydrous solvent (if not using POCl₃ as the solvent) followed by the slow addition of phosphoryl chloride at room temperature.

  • Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice or a cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,4-dihydroisoquinoline.

Protocol 2: Modified Bischler-Napieralski Reaction using Trifluoromethanesulfonic Anhydride (Tf₂O)

This milder protocol, developed by Movassaghi and coworkers, allows for the synthesis of 3,4-dihydroisoquinolines under less harsh conditions.[1][6]

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.5 equiv)

  • 2-Chloropyridine (2.0-2.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the β-arylethylamide and dissolve it in anhydrous dichloromethane.

  • Cool the solution to the specified low temperature (e.g., -20 °C or 0 °C).

  • Add 2-chloropyridine to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline.

Applications in Drug Development

The 3,4-dihydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The Bischler-Napieralski reaction has been instrumental in the synthesis of various alkaloids, including those with potential therapeutic applications.[3][4] Its utility in constructing this key heterocyclic core makes it a valuable reaction in the development of new pharmaceutical agents. The reaction's versatility allows for the introduction of diverse substituents on both the isoquinoline core and the exocyclic positions, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.[1]

References

Application Notes and Protocols: Solid-Phase Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase organic synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This privileged scaffold is of significant interest in drug discovery, with derivatives showing a wide range of biological activities, including potential as anticancer and antioomycete agents.[1][2] Solid-phase synthesis offers a powerful platform for the rapid generation of large combinatorial libraries of these compounds for screening and lead optimization.

Introduction to Solid-Phase Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

The solid-phase synthesis of this compound libraries typically involves the immobilization of a suitable building block onto a solid support, followed by sequential reactions to construct the heterocyclic core and introduce diversity. A key strategy employs a multicomponent reaction, such as the Castagnoli-Cushman reaction, on the solid support.[1][2] This approach allows for the efficient and modular assembly of a diverse range of substituted dihydroisoquinolinones. The choice of solid support, linker, and cleavage strategy is crucial for the successful synthesis and purification of the final products.

Key Advantages of Solid-Phase Synthesis for Dihydroisoquinolinone Libraries:

  • High-Throughput: Enables the parallel synthesis of a large number of compounds.

  • Simplified Purification: Reagents and by-products in solution are easily washed away from the resin-bound product.

  • Automation: The repetitive nature of solid-phase synthesis is amenable to automation.

  • Diversity: Allows for the introduction of multiple points of diversity in the target molecule.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the solid-phase synthesis of a 2,3,7-trisubstituted 3,4-dihydroisoquinolinone library.

Solid-Phase Synthesis Workflow start_end start_end process process input input output output start Start: Resin Preparation resin_prep Swell Resin (e.g., TentaGel) start->resin_prep linker_attach Attach Linker (e.g., Safety-Catch) resin_prep->linker_attach attach_bb1 Attach Amine to Linker linker_attach->attach_bb1 building_block1 Building Block 1: Amine building_block1->attach_bb1 schiff_base_formation Schiff Base Formation attach_bb1->schiff_base_formation cyclization Cyclization with Anhydride schiff_base_formation->cyclization building_block2 Building Block 2: Aldehyde building_block2->schiff_base_formation modification Optional: Further Derivatization cyclization->modification building_block3 Building Block 3: Substituted Homophthalic Anhydride building_block3->cyclization cleavage Cleavage from Resin (e.g., HF) modification->cleavage purification Purification and Analysis (LC-MS) cleavage->purification library Compound Library purification->library end End library->end

Caption: General workflow for the solid-phase synthesis of a this compound library.

Data Presentation: Quantitative Parameters in Solid-Phase Synthesis

The following table summarizes typical quantitative data associated with the solid-phase synthesis of 3,4-dihydroisoquinolin-one derivatives. Please note that specific values can vary depending on the specific building blocks, resin, and reaction conditions used.

ParameterTypical Value/RangeNotes
Resin Type TentaGel S NH2, PolystyreneTentaGel is often preferred for its good swelling properties in a variety of solvents.
Resin Loading 0.2 - 1.0 mmol/gThe loading capacity determines the theoretical maximum yield of the final product.
Building Block Excess 2 - 10 equivalentsAn excess of soluble reagents is used to drive the reaction to completion.
Reaction Solvents DMF, DCM, NMPSolvents should be chosen to ensure good swelling of the resin and solubility of the reagents.
Cleavage Reagent TFA, HFThe choice of cleavage reagent depends on the type of linker used.
Purity of Crude Product >70%Purity is typically assessed by LC-MS analysis of the crude product after cleavage.
Overall Yield Varies significantlyYields are highly dependent on the specific reaction sequence and the nature of the building blocks.

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of a 2,3,7-trisubstituted 3,4-dihydroisoquinolinone library, adapted from established methodologies.

Protocol 1: Resin Preparation and Linker Attachment
  • Resin Swelling: Swell TentaGel S NH2 resin (1 g, 0.25 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Linker Coupling (Example: Safety-Catch Linker):

    • Dissolve the safety-catch linker (e.g., a 4-sulfonamide-based linker, 4 equivalents) and a coupling agent such as diisopropylcarbodiimide (DIC, 4 equivalents) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 12-24 hours.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of free amino groups on the resin.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Attachment of the First Building Block (Amine)
  • Activation of the Linker (if applicable for the chosen safety-catch linker): This step is specific to the type of safety-catch linker used and may involve, for example, an alkylation reaction.

  • Coupling of the Amine:

    • Swell the linker-functionalized resin in a suitable solvent (e.g., DMF).

    • Add a solution of the first building block (an amine, 5-10 equivalents) and a suitable activating agent if necessary.

    • Agitate the reaction mixture at room temperature or elevated temperature until the reaction is complete.

    • Wash the resin extensively to remove excess reagents.

Protocol 3: Schiff Base Formation and Cyclization
  • Schiff Base Formation:

    • Swell the resin-bound amine in a solvent such as trimethyl orthoformate.

    • Add the second building block (an aldehyde, 5-10 equivalents) and agitate at room temperature for 2-4 hours.

    • Wash the resin to remove excess aldehyde.

  • Cyclization with Anhydride:

    • Swell the resin-bound Schiff base in a solvent like N-methyl-2-pyrrolidone (NMP).

    • Add the third building block (a substituted homophthalic anhydride, 5 equivalents) and heat the mixture (e.g., at 60-80 °C) for 12-24 hours. This step forms the this compound core.[3]

    • Wash the resin thoroughly with NMP, DMF, and DCM.

Protocol 4: Cleavage and Purification
  • Resin Washing and Drying: Wash the resin with DCM and methanol and dry it under high vacuum.

  • Cleavage:

    • Treat the dried resin with a cleavage cocktail. For many acid-labile linkers, a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (e.g., 95:2.5:2.5 TFA/H2O/TIS) is used. For syntheses employing certain linkers, gaseous hydrogen fluoride (HF) may be required for cleavage.[3]

    • Agitate the mixture for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

  • Purification and Analysis:

    • Purify the crude product using techniques such as preparative HPLC.

    • Characterize the final compound by LC-MS and NMR spectroscopy to confirm its identity and purity.

Concluding Remarks

The solid-phase synthesis of this compound derivatives is a robust and efficient method for generating large libraries of compounds for biological screening. The protocols outlined above provide a general framework that can be adapted and optimized for the synthesis of specific target molecules. Careful selection of the solid support, linker, building blocks, and reaction conditions is essential for achieving high yields and purities. The ability to systematically modify the core scaffold at multiple positions makes this an invaluable tool in modern drug discovery.

References

Application Notes and Protocols: 3,4-Dihydroisoquinolin-1(2H)-one as a Versatile Building Block for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its rigid, bicyclic framework is a common feature in a wide array of isoquinoline alkaloids, many of which exhibit significant biological activities, including antitumor, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as key building blocks in the synthesis of complex alkaloids. The methodologies outlined herein leverage classic and contemporary synthetic strategies to afford access to diverse molecular architectures.

Key Synthetic Strategies and Protocols

The versatility of the this compound core lies in its susceptibility to various chemical transformations that enable the construction of more complex alkaloid frameworks. Key reactions include the Castagnoli-Cushman reaction for the initial formation of substituted dihydroisoquinolinones, and the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of related isoquinoline and tetrahydroisoquinoline structures, which are often precursors or derivatives in alkaloid synthesis.

Synthesis of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful multicomponent reaction for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones. It typically involves the condensation of a homophthalic anhydride with an imine, formed in situ from an amine and an aldehyde. This reaction allows for the rapid construction of the dihydroisoquinolinone core with control over substitution patterns.

General Experimental Protocol: Castagnoli-Cushman Reaction

  • Imine Formation (In Situ): In a round-bottom flask, dissolve the desired amine (1.0 eq.) and aldehyde (1.05 eq.) in a suitable solvent such as acetonitrile.

  • Addition of Anhydride: To the solution, add homophthalic anhydride (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at 80 °C overnight.

  • Work-up and Purification: After cooling to room temperature, evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the desired this compound derivative.

EntryAmineAldehydeAnhydrideYield (%)Reference
1AnilineBenzaldehydeHomophthalic Anhydride63
24-ChloroanilineBenzaldehydeHomophthalic Anhydride66.4
3Furan-2-ylmethanamineBenzaldehydeHomophthalic Anhydride75
44-IodoanilineBenzaldehydeHomophthalic Anhydride80.3

Table 1: Representative Yields for the Castagnoli-Cushman Reaction.

Castagnoli_Cushman_Reaction cluster_reactants Reactants cluster_products Products Amine Amine Imine Imine Intermediate Amine->Imine + Aldehyde (in situ) Aldehyde Aldehyde Homophthalic_Anhydride Homophthalic Anhydride Dihydroisoquinolinone 3,4-Dihydroisoquinolin- 1(2H)-one Derivative Imine->Dihydroisoquinolinone + Homophthalic Anhydride

Caption: Castagnoli-Cushman Reaction Workflow.

Conversion to 3,4-Dihydroisoquinolines: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline alkaloid synthesis. It facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This reaction is particularly effective when the aromatic ring is electron-rich.

General Experimental Protocol: Bischler-Napieralski Reaction

  • Reactant Preparation: Place the β-phenylethylamide (1.0 eq.) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add anhydrous dichloromethane, followed by the dropwise addition of phosphorus oxychloride (POCl₃) at 0 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and then reflux for the time specified by the specific substrate (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

EntrySubstrateReagentSolventYield (%)Reference
1N-(3,4-dimethoxyphenethyl)acetamidePOCl₃Acetonitrile85
2N-phenethylbenzamideP₂O₅TolueneHigh
3N-(4-methoxyphenethyl)hexanamidePOCl₃DichloromethaneNot specified

Table 2: Representative Yields for the Bischler-Napieralski Reaction.

Bischler_Napieralski_Reaction beta_phenylethylamide β-Phenylethylamide intermediate Nitrilium Ion Intermediate beta_phenylethylamide->intermediate + POCl₃ or P₂O₅ dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate->dihydroisoquinoline Intramolecular Cyclization

Caption: Bischler-Napieralski Reaction Pathway.

Synthesis of Tetrahydroisoquinolines: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This reaction is fundamental in the biosynthesis of many isoquinoline alkaloids and is widely used in their total synthesis.

General Experimental Protocol: Pictet-Spengler Reaction

  • Reactant Mixture: To a solution of the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or water), add the aldehyde or ketone (1.1 eq.).

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.

Entryβ-ArylethylamineCarbonyl CompoundAcid CatalystYield (%)Reference
1PhenethylamineFormaldehydeHClHigh
2DopamineAcetophenonePhosphate BufferHigh
3TryptamineVarious AldehydesTrifluoroacetic acid38-62

Table 3: Representative Yields for the Pictet-Spengler Reaction.

Pictet_Spengler_Reaction beta_arylethylamine β-Arylethylamine iminium_ion Iminium Ion Intermediate beta_arylethylamine->iminium_ion + Carbonyl Compound + Acid Catalyst carbonyl Aldehyde or Ketone tetrahydroisoquinoline Tetrahydroisoquinoline iminium_ion->tetrahydroisoquinoline Intramolecular Cyclization

Caption: Pictet-Spengler Reaction Pathway.

Application in Alkaloid Total Synthesis: (±)-Crispine A

Crispine A is a pyrrolo[2,1-a]isoquinoline alkaloid with reported antitumor activity. Its synthesis can be achieved using a 3,4-dihydroisoquinoline intermediate, which can be derived from a this compound precursor. The following represents a plausible synthetic sequence based on established methodologies.

Overall Synthetic Workflow

Crispine_A_Synthesis start Substituted β-Phenylethylamine amide N-Acyl-β- phenylethylamine start->amide Acylation dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski Reaction propargylated_thq N-Propargyl- tetrahydroisoquinoline dihydroisoquinoline->propargylated_thq Reduction & N-Propargylation crispine_a (±)-Crispine A propargylated_thq->crispine_a Cyclization

Caption: Synthetic workflow for (±)-Crispine A.

Detailed Protocol for the Synthesis of (±)-Crispine A

  • Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-3-chloropropanamide To a solution of 3,4-dimethoxyphenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add 3-chloropropanoyl chloride (1.1 eq.) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide, which can be used in the next step without further purification.

  • Step 2: Bischler-Napieralski Cyclization to form 1-(2-chloroethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Dissolve the crude amide from Step 1 in anhydrous acetonitrile and add phosphorus oxychloride (3.0 eq.). Reflux the mixture for 2 hours. After cooling, pour the reaction mixture onto ice and basify with concentrated ammonium hydroxide. Extract the product with dichloromethane, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the dihydroisoquinoline.

  • Step 3: Reduction to 1-(2-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline To a solution of the dihydroisoquinoline from Step 2 in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction for 1 hour at room temperature. Remove the methanol under reduced pressure, add water, and extract with dichloromethane. Dry and concentrate the organic layers to give the tetrahydroisoquinoline.

  • Step 4: Intramolecular Cyclization to (±)-Crispine A Dissolve the tetrahydroisoquinoline from Step 3 in a suitable solvent such as acetonitrile and add a base like potassium carbonate (2.0 eq.). Heat the mixture to reflux for 12 hours. After cooling, filter off the base and concentrate the filtrate. Purify the crude product by column chromatography to afford (±)-Crispine A.

StepTransformationReagents and ConditionsRepresentative Yield (%)
1Amide Formation3-chloropropanoyl chloride, Et₃N, DCM, 0 °C to rt>90
2Bischler-NapieralskiPOCl₃, MeCN, reflux~70-80
3ReductionNaBH₄, MeOH, 0 °C to rt>90
4Intramolecular CyclizationK₂CO₃, MeCN, reflux~60-70

Table 4: Summary of the Synthetic Steps for (±)-Crispine A.

Conclusion

The this compound scaffold and its related dihydroisoquinoline and tetrahydroisoquinoline derivatives are invaluable building blocks in the synthesis of a diverse range of alkaloids. The strategic application of classic reactions such as the Castagnoli-Cushman, Bischler-Napieralski, and Pictet-Spengler reactions provides efficient and versatile routes to these complex natural products. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to exploit the synthetic potential of these important heterocyclic systems.

Application Notes and Protocols for 3,4-Dihydroisoquinolin-1(2H)-one-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent kinase inhibitors, with a primary focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Its rigid structure and synthetic tractability allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) of this class of compounds, specifically targeting the VEGFR-2 tyrosine kinase.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative this compound analogs against VEGFR-2 (KDR) and other selected kinases.

Compound IDStructureVEGFR-2 (KDR) IC50 (nM)Other Kinase IC50 (nM)
1 R = H>10000-
2 R = 3-Cl180-
3 R = 3-F190-
4 R = 3-Me230-
5 R = 4-F1000-
6 R = 3-Cl, 4-F19Tie-2: 2400
7 R = 3-Cl, 4-F, N-Me14FGFR: >10000, PDGFR: >10000

Note: Data is based on the findings reported by Choquette, D. et al. in Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4054-4058, where available.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route for the preparation of N-aryl-3,4-dihydroisoquinolin-1(2H)-ones involves the Pictet-Spengler reaction followed by oxidation or direct cyclization methods. A representative procedure is outlined below.

Scheme 1: Synthesis of N-Aryl-3,4-dihydroisoquinolin-1(2H)-ones

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Oxidation A 2-Phenylethanamine C N-(2-Phenylethyl)benzamide Derivative A->C Base (e.g., Et3N) DCM B Substituted Benzoyl Chloride B->C D N-(2-Phenylethyl)benzamide Derivative E 3,4-Dihydroisoquinoline Intermediate D->E Dehydrating Agent (e.g., P2O5, POCl3) F 3,4-Dihydroisoquinoline Intermediate G This compound Product F->G Oxidizing Agent (e.g., KMnO4)

Caption: General synthetic scheme for this compound derivatives.

Materials:

  • Appropriately substituted 2-phenylethanamine

  • Appropriately substituted benzoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) as solvent

  • Phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3)

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Formation: To a solution of the substituted 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add the substituted benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-(2-phenylethyl)benzamide derivative.

  • Bischler-Napieralski Cyclization: Mix the N-(2-phenylethyl)benzamide derivative (1.0 eq) with phosphorus pentoxide (2.0 eq) in a suitable solvent (e.g., toluene) and heat to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully quench with ice water. Basify with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to obtain the crude 3,4-dihydroisoquinoline intermediate.

  • Oxidation: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent (e.g., acetone) and cool to 0 °C. Add a solution of potassium permanganate (1.5 eq) in water dropwise. Stir the reaction at room temperature for 2-4 hours. After completion, filter the reaction mixture to remove manganese dioxide and concentrate the filtrate. Extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of test compounds against VEGFR-2 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human VEGFR-2 (KDR), GST-tagged (e.g., from BPS Bioscience)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Kₘ for VEGFR-2

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a stock solution. Dithiothreitol (DTT) can be added to a final concentration of 1 mM if required.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the VEGFR-2 enzyme solution by diluting the stock enzyme in 1x Kinase Buffer to the desired concentration.

    • Prepare the substrate and ATP solution in 1x Kinase Buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted test compound solutions to the wells of the assay plate. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of 1x Kinase Buffer with the same DMSO concentration.

    • Add 10 µL of the diluted VEGFR-2 enzyme solution to the "Test Compound" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Negative Control" wells.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Negative Control" (blank) reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagent Dilutions (Compound, Enzyme, ATP/Substrate) R1 Add Compound to Plate P1->R1 R2 Add Enzyme R1->R2 R3 Add ATP/Substrate (Start Reaction) R2->R3 R4 Incubate at 30°C R3->R4 D1 Add Kinase-Glo® Reagent R4->D1 D2 Incubate at RT D1->D2 D3 Read Luminescence D2->D3 A1 Calculate % Inhibition D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 A2->A3

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote angiogenesis. This compound-based inhibitors act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds VEGFR2->VEGFR2 Dimerization & Autophosphorylation ATP ATP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits ADP ADP ATP->ADP RAF Raf PLCg->RAF via PKC AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Application Notes and Protocols for 3,4-Dihydroisoquinolin-1(2H)-one PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, making it a promising therapeutic target.[2] The this compound scaffold has emerged as a promising starting point for the development of novel PRMT5 inhibitors. This document outlines the synthetic strategies and biological assays to characterize these compounds.

Design and Synthesis of this compound PRMT5 Inhibitors

The synthesis of the this compound core is often achieved through the Castagnoli-Cushman reaction. This three-component reaction involves the condensation of a homophthalic anhydride, an amine, and an aldehyde to diastereoselectively form the substituted lactam ring system.[3]

General Synthetic Scheme: Castagnoli-Cushman Reaction

G cluster_reactants Reactants cluster_product Product Homophthalic_Anhydride Homophthalic Anhydride Solvent_Heat Solvent (e.g., Xylene) Heat Homophthalic_Anhydride->Solvent_Heat Amine R1-NH2 (Amine) Amine->Solvent_Heat Aldehyde R2-CHO (Aldehyde) Aldehyde->Solvent_Heat Product_Struct This compound Derivative Solvent_Heat->Product_Struct

Caption: General scheme of the Castagnoli-Cushman reaction.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

Objective: To synthesize a representative this compound derivative via the Castagnoli-Cushman reaction.

Materials:

  • Homophthalic anhydride

  • A primary amine (e.g., aniline)

  • An aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., xylene or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add homophthalic anhydride (1.0 eq), the desired primary amine (1.0 eq), and the aldehyde (1.0 eq).

  • Add the anhydrous solvent (e.g., xylene) to the flask.

  • Heat the reaction mixture to reflux (typically 120-140°C) and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro PRMT5 Enzymatic Inhibition Assay (AlphaLISA)

Objective: To determine the in vitro inhibitory activity (IC50) of the synthesized compounds against PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Biotinylated histone H4 peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • Anti-methylated substrate antibody (e.g., anti-H4R3me2s)

  • Streptavidin-coated Donor beads and Acceptor beads (AlphaLISA)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of AlphaLISA detection

  • Synthesized inhibitor compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the PRMT5/MEP50 enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads conjugated with the anti-methylated substrate antibody.

  • Add the Streptavidin-coated Donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor interacts with PRMT5 in a cellular context by measuring the methylation status of a known substrate.

Materials:

  • Cancer cell line of interest (e.g., a lymphoma or lung cancer cell line)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-symmetrically dimethylated arginine (SDMA) on a known substrate (e.g., SmD3) or anti-H4R3me2s, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PRMT5 inhibitor for 48-72 hours. Include a vehicle control (DMSO).

  • Harvest the cells and lyse them in ice-cold lysis buffer.[4]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for the total substrate protein and a loading control to normalize the data.

  • Quantify the band intensities to determine the dose-dependent decrease in substrate methylation.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of the PRMT5 inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the inhibitor compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation

Table 1: In Vitro and Cellular Activity of Exemplary PRMT5 Inhibitors with a Tetrahydroisoquinoline-Related Scaffold
Compound IDPRMT5 Enzymatic IC50 (nM)Cell LineCellular Potency (IC50, nM)Reference
Compound 20 4.2MV-4-11-[5]
GSK-3326595 9.2MV-4-11-[5]
Compound 17 330MV4-11-[6]
EPZ015666 22MCL Cell LinesNanomolar range[6]
JNJ-64619178 -A5490.2[7]
3039-0164 63,000A5495,000 - 10,000[8]

Note: Data is compiled from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.

Visualization of Pathways and Workflows

PRMT5 Signaling Pathway in Cancer

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes GFR Growth Factor Receptors (e.g., EGFR) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT activates ERK_MAPK ERK/MAPK Pathway GFR->ERK_MAPK activates PRMT5 PRMT5 PI3K_AKT->PRMT5 can activate ERK_MAPK->PRMT5 can activate Histone_Methylation Histone Methylation (e.g., H4R3me2s, H3R8me2s) PRMT5->Histone_Methylation catalyzes Transcription_Factors Transcription Factors (e.g., E2F1, MYC) PRMT5->Transcription_Factors methylates Splicing_Factors Splicing Factors (e.g., Sm proteins) PRMT5->Splicing_Factors methylates Signaling_Proteins Signaling Proteins (e.g., p53) PRMT5->Signaling_Proteins methylates Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Transcription_Factors->Gene_Expression RNA_Splicing Alternative Splicing Splicing_Factors->RNA_Splicing Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis RNA_Splicing->Cell_Cycle

Caption: PRMT5 signaling pathway in cancer.

Experimental Workflow for PRMT5 Inhibitor Evaluation

Experimental_Workflow Start Design & Synthesize This compound Derivatives Biochemical_Assay Biochemical Assay (PRMT5 Enzymatic Activity) Start->Biochemical_Assay Determine_IC50 Determine Enzymatic IC50 Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Target Engagement (Western Blot for SDMA) Determine_IC50->Cellular_Assay Potent Compounds Lead_Optimization Lead Optimization Determine_IC50->Lead_Optimization Inactive/ Weak Confirm_Target_Engagement Confirm Target Engagement Cellular_Assay->Confirm_Target_Engagement Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Confirm_Target_Engagement->Cell_Viability_Assay Confirmed Confirm_Target_Engagement->Lead_Optimization Not Confirmed Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->Lead_Optimization Active in Cells Determine_Cellular_IC50->Lead_Optimization Inactive in Cells

Caption: Workflow for PRMT5 inhibitor evaluation.

References

Application Notes and Protocols for High-Throughput Screening of 3,4-Dihydroisoquinolin-1(2H)-one Compound Libraries Against PARP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). Its inhibition has emerged as a clinically validated strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of several potent PARP inhibitors.

High-throughput screening (HTS) is an essential tool for the rapid identification of novel and potent PARP1 inhibitors from large chemical libraries. This document provides detailed application notes and protocols for conducting an HTS campaign to screen a this compound compound library against human PARP1. The protocols cover a primary fluorescence polarization (FP) assay, a secondary chemiluminescent orthogonal assay, a PARP2 counter-screening assay, and a cell-based validation assay.

Signaling Pathway of PARP1 in DNA Damage Response

Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. This binding event triggers a conformational change that activates its catalytic activity. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the damaged site, facilitating the repair process. After repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 is released from the DNA.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruitment PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation Auto_PARylation Auto-PARylation PARP1_active->Auto_PARylation Histone_PARylation Histone PARylation PARP1_active->Histone_PARylation NAD NAD+ NAD->PARP1_active substrate PAR PAR Chains DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruitment Auto_PARylation->PAR Histone_PARylation->PAR DNA_Repair DNA Repair DDR_Proteins->DNA_Repair PARG PARG DNA_Repair->PARG triggers PARG->PAR degradation PARP1_release PARP1 Release PARG->PARP1_release facilitates

PARP1 Signaling in DNA Damage Response

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently identify and validate potent and selective PARP1 inhibitors from a large compound library. The process begins with a primary screen of the entire library at a single concentration using a robust and cost-effective assay. Hits from the primary screen are then subjected to a series of validation and characterization steps to eliminate false positives and prioritize compounds for further development.

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation & Dose Response cluster_secondary_assays Secondary & Counter Screens cluster_hit_prioritization Hit Prioritization Compound_Library This compound Library Primary_HTS Primary HTS (FP Assay) Single Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Primary_Hits Primary Hits Primary_HTS->Primary_Hits Dose_Response Dose-Response (FP Assay) IC50 Determination Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (Chemiluminescent) IC50 Confirmation Confirmed_Hits->Orthogonal_Assay Counter_Screen Counter Screen (PARP2) Selectivity Profiling Confirmed_Hits->Counter_Screen Cell_Based_Assay Cell-Based Assay Cellular Potency & Cytotoxicity Orthogonal_Assay->Cell_Based_Assay Counter_Screen->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Validated_Hits Validated & Prioritized Hits SAR_Analysis->Validated_Hits

High-Throughput Screening Workflow

Experimental Protocols

Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay

This assay measures the inhibition of PARP1 activity by monitoring the change in fluorescence polarization of a fluorescently labeled NAD+ analog.

Materials:

  • Human recombinant PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Fluorescent NAD+ analog (e.g., 6-Fluo-10-NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100

  • 384-well, low-volume, black, round-bottom plates

  • Compound library plates (10 mM in 100% DMSO)

  • Positive Control: Olaparib (1 mM in 100% DMSO)

  • Negative Control: 100% DMSO

Protocol (384-well plate format):

  • Compound Plating:

    • Add 50 nL of compound solution from the library plates to the assay plate wells.

    • For control wells, add 50 nL of 100% DMSO (negative control) or Olaparib solution (positive control).

  • Enzyme and DNA Addition:

    • Prepare a PARP1/DNA mix in assay buffer. The final concentration in the assay should be optimized, but a starting point is 1 nM PARP1 and 5 µg/mL activated DNA.

    • Add 5 µL of the PARP1/DNA mix to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution of the fluorescent NAD+ analog in assay buffer. The final concentration should be at its Km value (e.g., 50 nM).

    • Add 5 µL of the fluorescent NAD+ solution to each well to start the reaction.

    • The final reaction volume is 10 µL.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: ~485 nm, Emission: ~535 nm).

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)])

  • Signal_compound: FP signal in the presence of the test compound.

  • Signal_high_control: FP signal of the negative control (DMSO).

  • Signal_low_control: FP signal of the positive control (Olaparib).

A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Dose-Response Analysis

Confirmed hits from the primary screen are subjected to a dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the FP assay as described above with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay: Chemiluminescent PARP1 Assay

This assay confirms the activity of hits using a different detection method to rule out technology-specific artifacts.

Materials:

  • PARP1 Chemiluminescent Assay Kit (commercially available)

  • Materials are typically included in the kit: PARP1 enzyme, histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate.

Protocol (96-well or 384-well format, follow manufacturer's instructions):

  • Add diluted hit compounds to the histone-coated plate wells.

  • Add a master mix containing PARP1 enzyme and biotinylated NAD+.

  • Incubate to allow the PARylation reaction to proceed.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the signal using a luminometer.

Data Analysis:

Calculate IC50 values as described for the dose-response analysis. A confirmed hit should have a comparable IC50 value in both the FP and chemiluminescent assays.

Counter-Screening: PARP2 Inhibition Assay

To assess the selectivity of the hit compounds, a counter-screen against a closely related PARP family member, PARP2, is performed.

Protocol:

  • The protocol is identical to the primary PARP1 FP assay, but human recombinant PARP2 enzyme is used instead of PARP1.

  • Determine the IC50 values for the hit compounds against PARP2.

Data Analysis:

Calculate the selectivity index: Selectivity Index = IC50 (PARP2) / IC50 (PARP1)

A higher selectivity index indicates greater selectivity for PARP1 over PARP2.

Hit Validation Cascade

The hit validation cascade is a systematic process to triage primary hits and identify the most promising candidates for lead optimization. This multi-step approach is crucial for eliminating false positives and ensuring that the selected compounds have the desired biological activity and selectivity.

Hit_Validation_Cascade Primary_Hits Primary HTS Hits (>50% Inhibition) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Hits->Dose_Response confirm activity Orthogonal_Assay Orthogonal Assay Confirmation (Chemiluminescent) Dose_Response->Orthogonal_Assay eliminate artifacts Counter_Screen Selectivity Counter-Screen (vs. PARP2) Orthogonal_Assay->Counter_Screen assess selectivity Cell_Based_Assay Cell-Based Potency & Cytotoxicity Assays Counter_Screen->Cell_Based_Assay determine cellular efficacy SAR_Analysis SAR & Chemical Tractability Analysis Cell_Based_Assay->SAR_Analysis evaluate chemical properties Validated_Leads Validated Lead Compounds SAR_Analysis->Validated_Leads prioritize for optimization

Application Notes and Protocols: 3,4-Dihydroisoquinolin-1(2H)-one in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] In the realm of agricultural chemistry, derivatives of this scaffold have emerged as potent agents for plant disease management, particularly as antioomycete agents. This document provides detailed application notes and protocols based on current research for the utilization of this compound derivatives in an agricultural context.

Application as Antioomycete Agents

Recent studies have highlighted the significant potential of this compound derivatives as effective control agents against oomycete phytopathogens, such as Pythium recalcitrans. Oomycetes, or water molds, are destructive plant pathogens responsible for significant crop losses worldwide.

Quantitative Data Summary

A series of 59 synthesized this compound derivatives demonstrated superior antioomycete activity against Pythium recalcitrans compared to other tested phytopathogens.[1][2] The efficacy of the most potent compounds is summarized in the table below.

Compound IDIn Vitro EC50 (μM) vs. P. recalcitransIn Vivo Preventive Efficacy (%) at 2.0 mg/potIn Vivo Preventive Efficacy (%) at 5.0 mg/pot
I23 1475.496.5
Hymexazol37.763.9Not Reported

EC50 (Median Effective Concentration) is the concentration of a compound that gives half-maximal response. Hymexazol is a commercial fungicide used as a positive control.

Compound I23 exhibited a significantly lower EC50 value than the commercial fungicide hymexazol, indicating higher in vitro potency.[1][2] Furthermore, in vivo studies demonstrated its excellent preventive efficacy in pot experiments.[1][2]

Experimental Protocols

Synthesis of this compound Derivatives via Castagnoli–Cushman Reaction

The synthesis of the bioactive this compound derivatives is achieved through a three-component Castagnoli–Cushman reaction.[1][2]

Materials:

  • Homophthalic anhydride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., 4-methoxyaniline for compound I23)

  • Anhydrous sodium sulfate (Na2SO4)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol).

  • Add the aromatic aldehyde (e.g., benzaldehyde, specific molar ratio as per literature).

  • Add the amine (e.g., 4-methoxyaniline, specific molar ratio as per literature).

  • Add the anhydrous solvent (e.g., dichloromethane).

  • Stir the mixture at room temperature for a specified time to form the imine.

  • Add homophthalic anhydride to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the time specified in the literature to complete the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization or column chromatography to obtain the desired this compound derivative.

Note: The specific reaction conditions (solvent, temperature, and time) may vary depending on the substrates used. Refer to the specific literature for detailed protocols for each derivative.[1]

In Vitro Bioassay for Antioomycete Activity

This protocol outlines the determination of the EC50 value of the synthesized compounds against Pythium recalcitrans.

Materials:

  • Synthesized this compound derivatives

  • Pythium recalcitrans culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize.

  • Cool the PDA medium to approximately 50-60°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each petri dish with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of P. recalcitrans.

  • Include a control plate with PDA and DMSO (at the same concentration as the test plates) but without the test compound.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the mycelium at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition of mycelial growth for each concentration.

  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Bioassay for Preventive Efficacy

This protocol describes the evaluation of the preventive efficacy of the compounds in a pot experiment.

Materials:

  • Test compounds

  • Host plant seedlings (e.g., cucumber)

  • Pythium recalcitrans inoculum (e.g., zoospore suspension)

  • Pots with sterilized soil

  • Spraying equipment

  • Greenhouse or controlled environment chamber

Procedure:

  • Grow the host plant seedlings to a suitable stage (e.g., two-leaf stage).

  • Prepare solutions of the test compounds at the desired concentrations (e.g., 2.0 mg/pot and 5.0 mg/pot). An appropriate surfactant may be included to ensure even coverage.

  • Spray the foliage of the seedlings with the test compound solutions until runoff.

  • Include a control group of plants sprayed with a solution containing the same solvent and surfactant but without the test compound.

  • Allow the treated plants to dry.

  • After a specified period (e.g., 24 hours), inoculate the plants with a suspension of P. recalcitrans zoospores.

  • Maintain the plants in a high-humidity environment to facilitate infection.

  • After a suitable incubation period (e.g., 7 days), assess the disease severity based on a predefined rating scale.

  • Calculate the preventive efficacy using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Mechanism of Action

The proposed mechanism of action for the antioomycete activity of these this compound derivatives involves the disruption of the biological membrane systems of P. recalcitrans.[1][2]

Mechanism_of_Action Compound This compound Derivative (e.g., I23) Membrane P. recalcitrans Cell Membrane Compound->Membrane Interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Oomycete Death Leakage->Death

Caption: Proposed mechanism of action of this compound derivatives.

Other Potential Agricultural Applications

While the application of this compound derivatives as antioomycete agents is well-documented, their potential in other areas of agricultural chemistry is less explored. Broader classes of isoquinoline alkaloids have shown various biological activities, suggesting potential for future research and development.

  • Insecticidal Activity: Some isoquinoline alkaloids have demonstrated insecticidal properties.[3] However, specific studies on this compound derivatives are lacking.

  • Herbicidal Activity: The herbicidal potential of this specific scaffold has not been extensively reported.

  • Plant Growth Regulation: There is currently no significant data to support the use of this compound derivatives as plant growth regulators.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel fungicides, specifically for the control of oomycete pathogens like Pythium recalcitrans. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds. Further investigation into their broader agricultural applications is warranted.

Experimental_Workflow Synthesis Synthesis of Derivatives (Castagnoli-Cushman Reaction) Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Bioassay (Antioomycete Activity) Purification->InVitro InVivo In Vivo Bioassay (Preventive Efficacy) Purification->InVivo EC50 EC50 Determination InVitro->EC50 MOA Mechanism of Action Studies EC50->MOA Efficacy Efficacy Calculation InVivo->Efficacy Efficacy->MOA

Caption: General experimental workflow for evaluating this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.

Q1: My Bischler-Napieralski reaction is not proceeding, or the yield of the desired this compound is very low. What are the potential causes and solutions?

Low or no yield in a Bischler-Napieralski reaction can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Insufficiently activated aromatic ring The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring. For substrates lacking activating groups, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) or a more modern protocol with triflic anhydride (Tf₂O) and 2-chloropyridine.
Ineffective dehydrating agent The choice and quality of the dehydrating agent are critical. Ensure the reagent is fresh and anhydrous. Common dehydrating agents include POCl₃, P₂O₅, and polyphosphoric acid (PPA). The effectiveness of the dehydrating agent can significantly impact the reaction outcome.
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid overheating.
Formation of styrene byproduct A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more prevalent when the formation of a conjugated system is favored. To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[1] Alternatively, a modified procedure using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination of the amide group as a nitrile.[2][3]

Q2: I am observing a significant amount of a styrene byproduct. How can I minimize its formation?

The formation of styrene derivatives occurs via a retro-Ritter reaction, which is a common side reaction in the Bischler-Napieralski synthesis.[1] This is particularly favorable if the resulting styrene is highly conjugated. To suppress this side reaction:

  • Use Nitrile as a Solvent: Employing a nitrile solvent that corresponds to the acyl group of the starting amide can shift the equilibrium away from the retro-Ritter reaction, thus reducing the formation of the styrene byproduct.[1]

  • Modified Procedure: A modified Bischler-Napieralski procedure that utilizes oxalyl chloride can be employed. This method proceeds through an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile, thereby preventing styrene formation.[2][3]

Q3: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at elevated temperatures or with extended reaction times. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.

  • Solvent: Ensure that a sufficient volume of an appropriate anhydrous solvent (e.g., toluene, acetonitrile) is used to maintain a stirrable reaction mixture.

Intramolecular Friedel-Crafts Cyclization of N-Phenethyl-2-haloacetamides

This method involves the Lewis acid-catalyzed intramolecular cyclization of an N-phenethyl-2-haloacetamide to form the desired lactam.

Q1: My intramolecular Friedel-Crafts cyclization is giving a low yield. What are some common reasons?

Low yields in this reaction can often be attributed to the following:

  • Lewis Acid Activity: The activity of the Lewis acid (e.g., AlCl₃) is crucial. Ensure it is anhydrous and from a fresh source. The stoichiometry of the Lewis acid is also important, as the product can form a complex with it.

  • Deactivated Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring will disfavor the electrophilic aromatic substitution, leading to lower yields.

  • Carbocation Rearrangements: Although less common in acylation compared to alkylation, unwanted rearrangements can sometimes occur.

Q2: Are there common byproducts in this reaction?

While the Friedel-Crafts acylation is generally regioselective, potential byproducts can include:

  • Polyalkylation Products: Although less of an issue with acylation due to the deactivating nature of the acyl group, over-alkylation can occur if reaction conditions are not well-controlled.

  • Isomers: Depending on the substitution pattern of the aromatic ring, the formation of constitutional isomers is possible. Careful analysis of the product mixture is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common synthetic strategies include:

  • Bischler-Napieralski Reaction: Cyclization of β-arylethylamides.

  • Pictet-Spengler Reaction followed by Oxidation: Condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which is then oxidized.

  • Castagnoli-Cushman Reaction: Reaction of an imine with a cyclic anhydride, such as homophthalic anhydride.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of N-phenethyl-2-haloacetamides.

Q2: What is the primary byproduct of the Bischler-Napieralski reaction and how is it formed?

The primary byproduct is often a styrene derivative, formed through a retro-Ritter reaction.[1] This side reaction involves the fragmentation of an intermediate nitrilium ion.

Q3: Can the Pictet-Spengler reaction directly yield this compound?

No, the Pictet-Spengler reaction typically yields a 1,2,3,4-tetrahydroisoquinoline. To obtain the desired this compound, a subsequent oxidation step is required.

Data on Byproduct Formation

While specific yields can be highly dependent on the substrate and reaction conditions, the following table provides a qualitative overview of common byproducts for the Bischler-Napieralski reaction.

Reaction ConditionKey Byproduct(s)Factors Favoring Byproduct Formation
High Temperature / Prolonged HeatingStyrene derivatives, Tar/PolymersSubstrates that can form stable, conjugated styrenes; lack of precise temperature and time control.
Unactivated Aromatic RingUnreacted Starting MaterialPresence of electron-withdrawing groups on the aromatic ring.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-phenethylamide substrate (1.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Phosphoryl chloride (POCl₃) (2.0-3.0 equiv)

  • Ice bath

  • Aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-phenethylamide substrate.

  • Add anhydrous toluene or acetonitrile.

  • Cool the mixture in an ice bath and add phosphoryl chloride (POCl₃) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, chilled aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key reaction pathways and workflows.

Bischler_Napieralski_Byproduct cluster_main Bischler-Napieralski Reaction cluster_side Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Product This compound Nitrilium->Product Intramolecular Cyclization Styrene Styrene Byproduct Nitrilium->Styrene retro-Ritter Reaction

Caption: Byproduct formation in the Bischler-Napieralski reaction.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Optimize Dehydrating Agent or Lewis Acid Check_Reagents->Optimize_Reagents Reagents Suspect Check_Substrate Analyze Substrate Electronics Check_Conditions->Check_Substrate Conditions OK Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Conditions Not Optimal Modify_Substrate Consider Substrate Modification (if deactivated) Check_Substrate->Modify_Substrate Substrate Deactivated Success Improved Yield Check_Substrate->Success Substrate Suitable Optimize_Reagents->Success Optimize_Conditions->Success Modify_Substrate->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 3,4-Dihydroisoquinolin-1(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-dihydroisoquinolin-1(2H)-one using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound elutes with the solvent front (Low Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.[1]
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
The compound may have decomposed on the silica gel.Before running the column, test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[1][2]
The compound is highly polar and has irreversibly adsorbed to the silica.Consider using a different stationary phase, such as reversed-phase silica, or a more polar mobile phase system.[2]
Streaking or tailing of the compound band There is a strong interaction between the compound and the stationary phase.Add a small amount of a modifier to the mobile phase. As isoquinolinones are basic, adding 0.1-1% triethylamine can improve the peak shape.[1][3]
The compound is degrading on the column.Assess the stability of the compound on silica. If it is unstable, consider using an alternative stationary phase like alumina.[1][3]
The column is overloaded.Reduce the amount of sample loaded onto the column.[1]
Poor separation of the desired compound from impurities The chosen solvent system has insufficient selectivity.Re-optimize the mobile phase using thin-layer chromatography (TLC). Test a variety of solvent systems with different polarities and compositions to maximize the separation between your product and impurities.[1][4]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks. The "slurry method" is often recommended for homogenous packing.[4]
The sample was loaded unevenly.Load the sample in a narrow, concentrated band at the top of the column to ensure even elution.[5]
Cracked or dry column bed The solvent level dropped below the top of the stationary phase.Always maintain the solvent level above the silica bed. Never allow the column to run dry, as this will lead to poor separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel (230-400 mesh for flash chromatography) is the most commonly used stationary phase for moderately polar compounds like this compound.[1] If the compound shows instability on silica due to its acidic nature, neutral or basic alumina can be a suitable alternative.[1][3]

Q2: How do I select the appropriate mobile phase for the purification?

A2: The ideal mobile phase should be determined by preliminary thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is a good starting point.[1][6] The optimal solvent system will give the target compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, ensuring good separation from impurities.[1][4]

Q3: What is the significance of the Rf value in column chromatography?

A3: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It indicates the compound's affinity for the stationary phase relative to the mobile phase. A lower Rf value signifies stronger adsorption to the stationary phase. An optimal Rf in the range of 0.25-0.35 on TLC generally translates to a successful separation on a column, providing a balance between resolution and elution time.[1]

Q4: Should I use isocratic or gradient elution?

A4: If the impurities have polarities that are very close to that of this compound, an isocratic elution (using a constant mobile phase composition) may provide better resolution. For separating a mixture with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient.[1]

Q5: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. First, dissolve your crude product in a suitable volatile solvent. Then, add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1 to 1:1).

  • Visualize the spots under a UV lamp.

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[1]

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface.[1]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1][5]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions.

  • Maintain a constant level of solvent at the top of the column throughout the elution process.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.[1]

6. Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[1]

Quantitative Data

The following table provides examples of solvent systems and corresponding Rf values for N-heterocyclic compounds structurally similar to this compound, which can be used as a starting point for method development.

Compound TypeStationary PhaseMobile Phase (Hexanes:Ethyl Acetate)Rf Value
N-substituted quinolinone derivativeSilica Gel3:10.33
N-substituted quinolinone derivativeSilica Gel3:10.26
N-substituted quinolinone derivativeSilica Gel3:10.21
N-substituted quinolinone derivativeSilica Gel2:10.16

Note: The optimal solvent system for this compound may vary and should be determined experimentally using TLC.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation cluster_result Result tlc Method Development (TLC) pack Column Packing tlc->pack load Sample Loading pack->load elute Elution & Fraction Collection load->elute monitor TLC Monitoring of Fractions elute->monitor monitor->elute Continue Elution isolate Combine Pure Fractions & Evaporate monitor->isolate Pure Fractions Identified product Purified Product isolate->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing the this compound core include the Bischler-Napieralski reaction followed by reduction, the Pictet-Spengler reaction, and the Castagnoli-Cushman reaction. Each method offers distinct advantages depending on the desired substitution pattern and available starting materials.

Q2: How do I choose the best synthetic strategy for my target molecule?

A2: The choice of synthesis depends on several factors:

  • Bischler-Napieralski Reaction: Ideal for synthesizing 1-substituted dihydroisoquinolines. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent. It is particularly effective for aromatic rings bearing electron-donating groups.

  • Pictet-Spengler Reaction: A versatile method for producing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, which can then be oxidized to the desired dihydroisoquinolinone. This reaction works well with electron-rich aromatic systems.[1]

  • Castagnoli-Cushman Reaction: A three-component reaction of a homophthalic anhydride, an amine, and an aldehyde, which provides a direct route to 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method is highly efficient for creating molecular diversity.

Q3: What are the critical safety precautions to consider during these syntheses?

A3: Many reagents used in these syntheses are hazardous. For example, phosphorus oxychloride (POCl₃) and triflic anhydride (Tf₂O) are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Low Reaction Yield

Low product yield is a frequent challenge. The following sections provide specific guidance for troubleshooting this issue in the most common synthetic routes.

Problem: The Bischler-Napieralski reaction is resulting in a low yield or failing completely.

dot

LowYield_Troubleshooting start Low Yield in Bischler-Napieralski Reaction q1 Is the aromatic ring electron-rich? start->q1 a1_yes Yes q1->a1_yes a1_no No (neutral or electron-deficient) q1->a1_no q2 Is a styrene-like side product observed? a1_yes->q2 solution1 Use a stronger dehydrating agent: - P₂O₅ in refluxing POCl₃ - Tf₂O with 2-chloropyridine a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution2 Suppress Retro-Ritter Reaction: - Use milder conditions (Tf₂O/2-chloropyridine) - Use nitrile as a solvent a2_yes->solution2 q3 Is starting material consumed (TLC)? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution4 Decomposition likely. - Use milder conditions (e.g., Tf₂O at lower temp) - Reduce reaction time a3_yes->solution4 solution3 Optimize Reaction Conditions: - Increase temperature (e.g., switch from toluene to xylene) - Increase reaction time a3_no->solution3

Caption: Troubleshooting decision tree for low yield in Bischler-Napieralski reactions.

IssuePotential CauseRecommended Solution
Reaction Failure/Low Conversion Deactivated aromatic ring (presence of electron-withdrawing groups).The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring. For less reactive substrates, stronger dehydrating agents are necessary.
Insufficiently potent dehydrating agent.For electron-rich substrates, POCl₃ is often sufficient. For neutral or electron-deficient substrates, a mixture of P₂O₅ in refluxing POCl₃ or modern milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) should be used.
Formation of Side Products Retro-Ritter reaction leading to a styrene derivative.This is a common side reaction where the nitrilium ion intermediate fragments. It can be suppressed by using milder reaction conditions (e.g., the Tf₂O/2-chloropyridine system) or by using a nitrile solvent that corresponds to the eliminated nitrile to shift the equilibrium.
"Abnormal" cyclization leading to regioisomers.With certain substitution patterns, cyclization can occur at an unexpected position. This is influenced by the specific dehydrating agent used. For instance, P₂O₅ can sometimes promote cyclization at an alternative position compared to POCl₃. Careful selection of the dehydrating agent and reaction conditions is crucial.
Decomposition Substrate or product is unstable under the harsh reaction conditions (high temperature, strong acid).Use milder conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures. Reduce reaction time and monitor progress closely by TLC.

Table 1: Comparison of Dehydrating Agents in Bischler-Napieralski Reaction

Dehydrating AgentTypical ConditionsSubstrate SuitabilityReported Yield Range
POCl₃Reflux in toluene or acetonitrileElectron-rich aromaticsModerate to Good
P₂O₅ in POCl₃RefluxElectron-neutral or -deficient aromaticsGood
Polyphosphoric Acid (PPA)100-150 °CElectron-rich aromaticsModerate to Good
Tf₂O / 2-chloropyridine-20 °C to room temp in CH₂Cl₂Broad, including sensitive substratesGood to Excellent

Experimental Protocols

Below are detailed experimental protocols for the key synthetic methods.

Protocol 1: Bischler-Napieralski Reaction

This protocol describes the synthesis of a 3,4-dihydroisoquinoline from a β-phenylethylamide.

dot

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with β-phenylethylamide reagents Add anhydrous solvent (e.g., CH₂Cl₂ or Toluene) and dehydrating agent (e.g., POCl₃) start->reagents reflux Reflux the mixture (e.g., 4 hours) reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temp & concentrate in vacuo monitor->cool quench Carefully quench with ice and basify (e.g., NH₄OH) cool->quench extract Extract with organic solvent (e.g., CH₂Cl₂) quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify product Obtain 3,4-dihydroisoquinoline product purify->product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Materials:

  • β-phenylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-phenylethylamide (1.0 equiv).

  • Add anhydrous toluene (or acetonitrile) to dissolve the starting material.

  • Carefully add phosphorus oxychloride (2.0-5.0 equiv) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a suitable base (e.g., ammonium hydroxide).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4-dihydroisoquinoline.

Protocol 2: Castagnoli-Cushman Reaction

This protocol outlines the three-component synthesis of a this compound derivative.

Materials:

  • Homophthalic anhydride (1.0 equiv)

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous toluene or trifluoroethanol (TFE)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve the homophthalic anhydride (1.0 equiv), amine (1.0 equiv), and aldehyde (1.0 equiv) in anhydrous toluene.

  • Heat the mixture to reflux for 4-12 hours, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any unreacted anhydride and carboxylic acid byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the this compound.

Note on Optimization: The Castagnoli-Cushman reaction can often be performed at lower temperatures, and even down to -40 °C, with high yields when using highly reactive solvents like 2,2,2-trifluoroethanol (TFE).[2]

Table 2: Effect of Solvent and Temperature on Castagnoli-Cushman Reaction Yield

SolventTemperature (°C)TimeYield (%)
Toluene11012 hGood
Dichloromethane (DCM)4024 hModerate
2,2,2-Trifluoroethanol (TFE)252 min72
2,2,2-Trifluoroethanol (TFE)-4015 min81
(Data is illustrative and based on representative examples)[2]

References

challenges in the scale-up synthesis of 3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes are employed for the synthesis of this compound, with the most common being the Bischler-Napieralski reaction, Pictet-Spengler reaction, and strategies involving the Curtius rearrangement. The choice of route often depends on the available starting materials, desired substitution patterns, and scale of production. For large-scale synthesis, the Curtius rearrangement is often recommended.[1]

Q2: What are the primary challenges when scaling up the Bischler-Napieralski reaction?

A2: The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines, but its scale-up presents several challenges. These include the need for potent and often harsh dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which can be difficult to handle at a large scale.[2] A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[2] Furthermore, the reaction is sensitive to the electronic nature of the aromatic ring, with electron-withdrawing groups hindering the cyclization.[3]

Q3: Are there milder alternatives to the traditional Bischler-Napieralski conditions for large-scale synthesis?

A3: Yes, several modifications have been developed to address the harshness of traditional Bischler-Napieralski conditions. The use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine offers a milder alternative for cyclodehydration.[4] Another approach involves the use of oxalyl chloride to form an N-acyliminium intermediate, which can circumvent the retro-Ritter side reaction.[2]

Q4: What are the key considerations for the scale-up of the Pictet-Spengler reaction?

A4: The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, which can be oxidized to the desired this compound. Key scale-up considerations include the reactivity of the aromatic ring; electron-rich rings facilitate the reaction under mild conditions, while less nucleophilic rings may require higher temperatures and stronger acids.[5] The choice of acid catalyst and solvent is crucial for optimizing yield and minimizing byproducts.[6]

Q5: Why is the Curtius rearrangement recommended for large-scale synthesis of 3,4-dihydroisoquinolin-1(2H)-ones?

A5: The Curtius rearrangement offers a reliable route for large-scale production due to its tolerance of a wide range of functional groups and the mild conditions under which the key rearrangement of the acyl azide to the isocyanate can occur.[7][8] The isocyanate intermediate can then be cyclized to form the desired product. However, careful temperature control is crucial during the rearrangement to prevent runaway reactions.

Q6: What are the common impurities encountered during the synthesis and how can they be minimized?

A6: Common impurities depend on the synthetic route. In the Bischler-Napieralski reaction, styrene derivatives from the retro-Ritter reaction are a major concern.[2] In the Pictet-Spengler reaction, incompletely cyclized intermediates or over-oxidized products can be present. For all routes, residual starting materials and reagents can be impurities. Minimizing these impurities involves optimizing reaction conditions (temperature, time, stoichiometry), using high-purity starting materials, and employing an appropriate purification strategy.

Q7: What are the recommended purification methods for this compound at an industrial scale?

A7: At an industrial scale, crystallization is often the preferred method for purifying solid products like this compound due to its cost-effectiveness and scalability.[9][10] The choice of solvent is critical for achieving high purity and yield.[9] While chromatography is a powerful purification technique, it is generally more expensive and less scalable than crystallization for large quantities of material.[11] Melt crystallization can also be an effective purification method for lactams.

Troubleshooting Guides

Bischler-Napieralski Reaction Scale-Up
Issue Potential Cause Troubleshooting Action
Low Yield 1. Insufficiently activated aromatic ring. 2. Dehydrating agent not potent enough. 3. Incomplete reaction.1. Ensure starting material has electron-donating groups on the aromatic ring. 2. Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or a milder, more modern reagent like Tf₂O.[2] 3. Increase reaction time or temperature, monitoring for product degradation.
Formation of Styrene Byproduct Retro-Ritter reaction is favored.1. Use a nitrile solvent to shift the equilibrium away from the byproduct. 2. Employ a modified procedure using oxalyl chloride to form an N-acyliminium intermediate.[2]
Exothermic Reaction/Poor Temperature Control The reaction of the dehydrating agent with the amide is highly exothermic.1. Ensure adequate heat transfer capacity of the reactor. 2. Implement slow, controlled addition of the dehydrating agent. 3. Use a solvent with a suitable boiling point to help dissipate heat.
Difficult Product Isolation Product may be soluble in the reaction mixture or form a complex with the reagents.1. Carefully quench the reaction with a suitable protocol (e.g., addition to ice/base). 2. Optimize extraction and crystallization conditions.
Pictet-Spengler Reaction Scale-Up
Issue Potential Cause Troubleshooting Action
Low Conversion 1. Aromatic ring is not sufficiently nucleophilic. 2. Inadequate acid catalysis.1. For less reactive substrates, use higher temperatures and stronger acid catalysts (e.g., trifluoroacetic acid).[5] 2. Screen different acid catalysts (Brønsted or Lewis acids) and optimize their loading.
Formation of Byproducts 1. Over-oxidation of the desired product. 2. Side reactions due to harsh conditions.1. If the target is the tetrahydroisoquinoline, avoid harsh oxidizing conditions during workup. 2. Use milder reaction conditions where possible. Monitor reaction progress to avoid prolonged reaction times.
Poor Diastereoselectivity (for chiral products) Inadequate stereocontrol during the cyclization.1. Employ a suitable chiral auxiliary or catalyst. 2. Optimize reaction temperature and solvent to enhance stereoselectivity.
Curtius Rearrangement and Cyclization Scale-Up
Issue Potential Cause Troubleshooting Action
Low Yield of Isocyanate Incomplete formation or decomposition of the acyl azide intermediate.1. Ensure complete conversion of the carboxylic acid or acyl chloride to the acyl azide. 2. Use aprotic solvents and anhydrous conditions for the formation of the acyl azide.
Runaway Reaction during Rearrangement The thermal decomposition of the acyl azide is exothermic and can be rapid at elevated temperatures.1. Implement precise temperature control during the rearrangement step. 2. Consider using a continuous flow reactor for better heat management. 3. Use of a Lewis acid catalyst can lower the required decomposition temperature.[12]
Low Cyclization Yield The intramolecular cyclization of the isocyanate is inefficient.1. Optimize the reaction conditions for the cyclization step (e.g., temperature, catalyst). 2. Ensure the substrate is sterically favorable for cyclization.
Handling of Azide Intermediates Acyl azides can be explosive.1. Avoid isolation of the acyl azide if possible by using a one-pot procedure. 2. If isolation is necessary, handle with care and avoid heat, shock, and friction.

Experimental Protocols

Key Experiment: Bischler-Napieralski Cyclization (Gram Scale)

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the β-phenylethylamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or toluene) in a three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, the mixture is heated to reflux (typically 80-110 °C) for 2-6 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and then basified with a suitable base (e.g., concentrated ammonia solution or NaOH solution) to pH > 10.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford the desired 3,4-dihydroisoquinoline.

Visualizations

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Scale-up cause1 Insufficiently Activated Aromatic Ring start->cause1 cause2 Ineffective Dehydrating Agent start->cause2 cause3 Side Reaction (Retro-Ritter) start->cause3 cause4 Poor Temperature Control start->cause4 solution1 Use Substrate with Electron-Donating Groups cause1->solution1 solution2 Use Stronger or Milder/ Modern Dehydrating Agents cause2->solution2 solution3 Employ Modified Reaction Conditions cause3->solution3 solution4 Optimize Heat Transfer and Reagent Addition cause4->solution4

Caption: Troubleshooting workflow for low yield in Bischler-Napieralski scale-up.

Synthesis_Workflow start Starting Materials (e.g., β-phenylethylamine derivative) step1 Amide Formation start->step1 step2 Cyclization Reaction (e.g., Bischler-Napieralski) step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (Crystallization or Chromatography) step3->step4 end Final Product: This compound step4->end

Caption: General experimental workflow for the synthesis of this compound.

References

troubleshooting anomalous 1H NMR spectra of 3,4-dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anomalous ¹H NMR spectra of 3,4-dihydroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are some of my proton signals, especially at the C1 (imine) and C3 positions, extremely broad or completely missing?

A: This is a frequently observed phenomenon for this class of compounds and is typically caused by chemical exchange processes occurring at an intermediate rate on the NMR timescale.[1] Several factors can contribute:

  • Conformational Dynamics: Slow interconversion between different ring conformations can lead to significant line broadening.

  • Ring-Chain Tautomerism: An equilibrium between the cyclic imine form and a minor open-chain amino-aldehyde form can cause broadening, although this has been considered and sometimes rejected as the primary cause in specific cases.[1]

  • Solvent Effects & Impurities: The anomaly can be highly dependent on the solvent used. Traces of acidic impurities or paramagnetic metals in the NMR solvent (e.g., CDCl₃) have been shown to induce or enhance this line broadening.[1] Cooling the sample to temperatures like -40 to -60 °C can slow this exchange, often resulting in the appearance of the expected sharp signals.[1]

Q2: My ¹H NMR spectrum shows two distinct sets of signals, but my compound is pure by TLC and LC-MS. What could be the cause?

A: You are likely observing a mixture of slowly interconverting isomers that are stable on the NMR timescale at the temperature of your experiment. Common causes include:

  • Atropisomerism: If your molecule contains bulky substituents that hinder rotation around a single bond (e.g., the bond connecting the isoquinoline core to an aryl group at N2 or C1), you may have stable rotational isomers, known as atropisomers.[2][3] These are distinct chemical species that interconvert slowly.

  • Conformational Isomers (Rotamers): Similar to atropisomerism, you may be observing different stable conformations of the molecule that have a significant energy barrier to interconversion.[4]

  • Actionable Step: Performing a variable temperature (VT) NMR experiment is the best way to confirm this. If the two sets of signals broaden and merge (coalesce) into a single, averaged set of signals at a higher temperature, it confirms a dynamic exchange between isomers.[4]

Q3: How can I confirm if a broad singlet in my spectrum is an N-H or O-H proton?

A: The most straightforward method is to perform a "D₂O shake" experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like N-H or O-H) are acidic enough to exchange with the deuterium from D₂O. This will cause the N-H or O-H peak to disappear or significantly decrease in intensity in the new spectrum.[4]

Q4: My spectrum has many unexpected small peaks that I cannot assign to my molecule. What are they?

A: These are likely impurities from solvents used during your reaction or purification. Solvents like ethyl acetate, diethyl ether, and acetone are common culprits.[4][5] Even after prolonged drying under high vacuum, some compounds can retain solvent molecules.[4] You can identify these signals by comparing them to known chemical shift tables for common laboratory solvents.

Troubleshooting Guide for Anomalous Spectra

This guide provides a logical workflow for diagnosing and resolving common spectral issues.

Diagram: Troubleshooting Workflow for Anomalous ¹H NMR

G start Anomalous ¹H NMR Spectrum Observed broad_peaks Issue: Broad or Missing Signals (e.g., H-1, H-3) start->broad_peaks extra_signals Issue: Multiple Sets of Signals (Pure by TLC/LCMS) start->extra_signals cause1 Potential Cause: Intermediate Rate Chemical Exchange broad_peaks->cause1 cause2 Potential Cause: Paramagnetic Impurities broad_peaks->cause2 cause3 Potential Cause: Slowly Interconverting Isomers (e.g., Atropisomers) extra_signals->cause3 action1 Action: Perform Variable Temperature (VT) NMR cause1->action1 Confirm Dynamics action2 Action: Use Different NMR Solvent / Fresh Solvent cause1->action2 Change Kinetic Environment action3 Action: Filter Sample (e.g., through Celite/Silica) cause2->action3 Remove Metal Traces cause3->action1 Confirm Isomerism result1 Result: Peaks sharpen or coalesce at different temps action1->result1 result2 Result: Spectrum improves, signals are resolved action2->result2 result3 Result: Line broadening is reduced action3->result3

Caption: A workflow for diagnosing anomalous ¹H NMR spectra.

Diagram: Potential Ring-Chain Tautomerism

Caption: Equilibrium between cyclic and open-chain tautomers.

Data & Reference Tables

For accurate analysis, compare your spectral data with the reference tables below.

Table 1: Typical ¹H NMR Chemical Shifts for the 3,4-Dihydroisoquinoline Core

Note: Values are approximate and can vary based on substitution, solvent, and concentration.[6][7][8]

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
H-1 (Imine)8.0 - 8.5Singlet or TripletOften broad or absent in anomalous spectra.[1] Can show coupling to H-8.
H-3 (CH₂)3.5 - 4.2TripletMethylene group adjacent to the nitrogen. Often broad in anomalous spectra.[1]
H-4 (CH₂)2.8 - 3.3TripletBenzylic methylene group. Can be a broad hump in anomalous spectra.[1]
H-57.2 - 7.5DoubletAromatic proton ortho to the fused ring junction.
H-67.1 - 7.4TripletAromatic proton.
H-77.1 - 7.4TripletAromatic proton.
H-87.0 - 7.3DoubletAromatic proton peri to the imine nitrogen.

Table 2: ¹H Chemical Shifts of Common NMR Impurities in CDCl₃

Data compiled from multiple sources.[9]

ImpurityChemical Shift (δ, ppm)Multiplicity
Water (H₂O)~1.56Broad Singlet
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.2-7.3 (m), 2.36 (s)Multiplet, Singlet
Grease/Silicone~0.07Singlet

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Investigating Dynamic Exchange

This protocol is essential for studying temperature-dependent phenomena like conformational exchange or atropisomerism.[10][11]

Objective: To determine if spectral features (broad peaks, multiple signal sets) change with temperature, confirming a dynamic process.

Methodology:

  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆ for high temperatures; CD₂Cl₂ or THF-d₈ for low temperatures). Use a proper NMR tube rated for VT work (e.g., Class A glass like Wilmad 507 or higher).[10] Crucially, do not use standard disposable tubes, as they can fracture at temperature extremes. [10]

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a VT unit. Ensure you have been trained on its specific operation.[10]

    • Select a starting temperature (usually room temperature, ~298 K).

    • Lock and shim the sample to achieve good resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at the starting temperature.

    • For Broad Peaks (Suspected Intermediate Exchange):

      • Decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before re-shimming and acquiring a spectrum.[12] Observe if the broad signals resolve into sharp peaks.

      • Increase the temperature in increments of 10-20 K (e.g., to 318 K, 338 K, etc.). Observe if the broad signals coalesce into sharp, averaged peaks. Warning: Do not exceed a temperature within 10°C of your solvent's boiling point. [10]

    • For Multiple Signal Sets (Suspected Slow Exchange):

      • Increase the temperature in increments of 10-20 K. Observe if the distinct sets of signals broaden and eventually merge into a single averaged set. The temperature at which they merge is the coalescence temperature (Tc), which can be used to calculate the energy barrier (ΔG‡) of the exchange process.[11]

  • Data Analysis: Compare the series of spectra to map peak positions, line widths, and coalescence as a function of temperature. This provides insight into the kinetics and thermodynamics of the dynamic process.[11][13]

Protocol 2: D₂O Shake for Identification of Exchangeable Protons (NH, OH)

Objective: To unambiguously identify signals from exchangeable protons.[4]

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer, lock, and shim.

  • Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable proton (e.g., an N-H on the isoquinoline core if it were a tetrahydroisoquinoline, or a hydroxyl proton on a substituent) will have disappeared or be significantly reduced in intensity in the second spectrum. A new, broad peak for HOD may appear, often around 4.7-4.8 ppm in CDCl₃.

References

preventing O-alkylation side reactions in 3,4-dihydroisoquinolin-1(2H)-one derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing O-alkylation side reactions during the derivatization of 3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of alkylation on this compound?

A1: this compound possesses an ambident nucleophilic character upon deprotonation. This means it has two potential sites for alkylation: the nitrogen atom (N-alkylation) to form the desired N-substituted product, and the oxygen atom of the lactam group (O-alkylation) to form an undesired isoquinoline-1-alkoxy isoquinoline ether side product.

Q2: Why is O-alkylation a common side reaction?

A2: The anion of this compound is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. The relative reactivity of these two sites is influenced by several factors, including the reaction conditions and the nature of the electrophile. In many cases, the oxygen atom is more nucleophilic, leading to the formation of the O-alkylated product.

Q3: How can I distinguish between the N-alkylated and O-alkylated products?

A3: Spectroscopic methods are the most reliable way to differentiate between the N- and O-alkylated isomers. In ¹H NMR, the chemical shift of the protons on the carbon adjacent to the nitrogen or oxygen will be significantly different. For the N-alkylated product, the protons of the CH₂ group attached to the nitrogen will typically appear at a certain chemical shift, while for the O-alkylated product, the protons of the CH₂ group of the alkoxy group will have a different, characteristic chemical shift. Further confirmation can be obtained using ¹³C NMR, where the chemical shift of the carbonyl carbon (C=O) in the N-alkylated product will be different from the chemical shift of the carbon attached to the oxygen in the O-alkylated product (C-O).

Q4: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply to this reaction?

A4: The HSAB principle is a qualitative concept that helps predict the outcome of reactions. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the context of alkylating this compound, the deprotonated lactam has a "hard" oxygen and a "softer" nitrogen. Therefore, "hard" alkylating agents (electrophiles) will tend to react at the oxygen atom (O-alkylation), while "softer" alkylating agents will favor reaction at the nitrogen atom (N-alkylation).

Troubleshooting Guide: Preventing O-Alkylation

This guide provides a systematic approach to troubleshoot and minimize the formation of the O-alkylated side product.

Problem: Predominant or exclusive formation of the O-alkylated product.

The observation of the O-alkylated product as the major or sole product is a common issue, especially when using strong bases. A study on the structurally similar 1,2,3,4-tetrahydrobenzo[c][1][2]naphthyrin-5(6H)-one showed that a variety of strong bases led exclusively to O-alkylation[3].

Solution Workflow:

troubleshooting_workflow start O-Alkylation is the Major Product check_base Step 1: Evaluate the Base start->check_base na_h Using NaH, LiHMDS, nBuLi? check_base->na_h check_alkylating_agent Step 2: Assess the Alkylating Agent hard_electrophile Using a 'hard' electrophile? (e.g., R-OTs, R2SO4) check_alkylating_agent->hard_electrophile check_solvent Step 3: Consider the Solvent aprotic_polar Using aprotic polar solvent? (e.g., DMF, DMSO) check_solvent->aprotic_polar alternative_methods Step 4: Explore Alternative Methods direct_alkylation_fails Direct N-alkylation still problematic? alternative_methods->direct_alkylation_fails na_h->check_alkylating_agent No cs2co3 Switch to Cs2CO3 ('Cesium Effect') na_h->cs2co3 Yes ptc Try Phase-Transfer Catalysis (KOH/K2CO3/TBAB) na_h->ptc Yes cs2co3->check_alkylating_agent ptc->check_alkylating_agent hard_electrophile->check_solvent No soft_electrophile Switch to a 'softer' electrophile (e.g., R-I, R-Br) hard_electrophile->soft_electrophile Yes soft_electrophile->check_solvent aprotic_polar->alternative_methods No less_polar_solvent Consider a less polar solvent (e.g., Toluene, Dioxane) aprotic_polar->less_polar_solvent Yes less_polar_solvent->alternative_methods buchwald Consider Buchwald-Hartwig Amination direct_alkylation_fails->buchwald Yes mitsunobu Explore Mitsunobu Reaction (with caution for selectivity) direct_alkylation_fails->mitsunobu Yes end Desired N-Alkylated Product direct_alkylation_fails->end No buchwald->end mitsunobu->end

Caption: Troubleshooting workflow for minimizing O-alkylation.

Detailed Troubleshooting Steps:

1. Re-evaluate Your Choice of Base:

  • Issue: Strong, hard bases like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), and n-butyllithium (nBuLi) strongly favor the formation of the harder oxygen anion, leading to predominant O-alkylation. Even weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can favor O-alkylation[3].

  • Recommendation:

    • Switch to Cesium Carbonate (Cs₂CO₃): The use of Cs₂CO₃ often promotes N-alkylation, a phenomenon known as the "cesium effect". The larger, softer cesium cation is thought to coordinate less tightly with the oxygen anion, making the softer nitrogen atom more available for alkylation.

    • Utilize Phase-Transfer Catalysis (PTC): A combination of potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under solvent-free microwave conditions can be highly effective for selective N-alkylation.

2. Assess Your Alkylating Agent (Electrophile):

  • Issue: According to the HSAB principle, "hard" electrophiles react preferentially at the "hard" oxygen center. Hard electrophiles include alkyl sulfates (e.g., dimethyl sulfate), alkyl tosylates, and alkyl triflates.

  • Recommendation:

    • Employ "Softer" Electrophiles: Switch to softer alkylating agents such as alkyl iodides or alkyl bromides. The increased covalent character of the transition state with these softer electrophiles favors reaction at the softer nitrogen atom.

3. Consider the Solvent System:

  • Issue: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which can promote O-alkylation.

  • Recommendation:

    • Use Less Polar Solvents: In some cases, switching to less polar solvents like toluene or dioxane might decrease the extent of O-alkylation, especially when used in combination with a softer base like Cs₂CO₃.

4. Explore Alternative Synthetic Strategies:

  • Issue: If direct N-alkylation consistently yields the O-alkylated product, an alternative synthetic route may be necessary.

  • Recommendation:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be an excellent alternative for the synthesis of N-aryl or N-alkyl isoquinolinones when direct alkylation fails[3].

    • Mitsunobu Reaction: This reaction can be used to achieve N-alkylation, but the selectivity between N- and O-alkylation can be sensitive to the reaction conditions, including the solvent and the pKa of the nucleophile. Careful optimization is required.

Data Presentation: Influence of Reaction Conditions on Alkylation Selectivity

The following table summarizes the expected outcome of the alkylation of a lactam system similar to this compound based on literature reports[3].

BaseSolventAlkylating AgentMajor ProductYield (%)Reference
NaHTHF or DMF3,4-Dimethoxyphenethyl bromideO-AlkylatedNot specified[3]
CaH₂THF or DMF3,4-Dimethoxyphenethyl bromideO-AlkylatedNot specified[3]
LiHMDSTHF3,4-Dimethoxyphenethyl bromideO-AlkylatedNot specified[3]
nBuLiTHF3,4-Dimethoxyphenethyl bromideO-AlkylatedNot specified[3]
K₂CO₃DMF3,4-Dimethoxyphenethyl bromideO-Alkylated75-82[3]
Cs₂CO₃DMFVarious alkyl halidesN-AlkylatedHighGeneral observation for amides

Experimental Protocols

Protocol 1: N-Alkylation using Cesium Carbonate

This protocol is a general procedure for the N-alkylation of amides and can be adapted for this compound.

Reaction Scheme:

reaction_scheme_cs2co3 reactant1 This compound plus1 + reactant1->plus1 reactant2 R-X (Alkyl Halide) plus1->reactant2 arrow Cs2CO3, DMF Room Temp. to 60 °C reactant2->arrow product N-Alkyl-3,4-dihydroisoquinolin-1(2H)-one arrow->product

Caption: N-alkylation using Cesium Carbonate.

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (R-X, 1.1 - 1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent-Free Microwave-Assisted N-Alkylation (PTC)

This protocol is adapted from a general procedure for the N-alkylation of amides and lactams.

Reaction Scheme:

reaction_scheme_ptc reactant1 This compound plus1 + reactant1->plus1 reactant2 R-X (Alkyl Halide) plus1->reactant2 arrow KOH, K2CO3, TBAB Microwave, Solvent-free reactant2->arrow product N-Alkyl-3,4-dihydroisoquinolin-1(2H)-one arrow->product

Caption: Microwave-assisted N-alkylation using PTC.

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 equiv.), potassium hydroxide (KOH, 4.0 equiv.), potassium carbonate (K₂CO₃, 4.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.).

  • Add the alkyl halide (R-X, 1.5 equiv.) to the solid mixture.

  • Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-20 minutes), monitoring the reaction progress.

  • After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The choice between N- and O-alkylation can be rationalized using the Hard-Soft Acid-Base (HSAB) principle.

hsab_principle cluster_reactants Reactants cluster_properties HSAB Properties cluster_products Products lactam_anion Deprotonated Lactam (Ambident Nucleophile) hard_base Hard Base (Oxygen) lactam_anion->hard_base has soft_base Soft Base (Nitrogen) lactam_anion->soft_base has alkylating_agent Alkylating Agent (Electrophile) hard_acid Hard Acid (e.g., R-OTs, R2SO4) alkylating_agent->hard_acid can be soft_acid Soft Acid (e.g., R-I, R-Br) alkylating_agent->soft_acid can be o_alkylation O-Alkylation Product hard_base->o_alkylation n_alkylation N-Alkylation Product soft_base->n_alkylation hard_acid->o_alkylation favors reaction with Hard Base soft_acid->n_alkylation favors reaction with Soft Base

Caption: HSAB principle applied to lactam alkylation.

References

Technical Support Center: Regioselective Functionalization of 3,4-Dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3,4-dihydroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the this compound core?

A1: The most prevalent methods involve transition metal-catalyzed C-H activation, allowing for the introduction of various substituents, primarily at the C4 and C8 positions. Palladium (Pd) and Rhodium (Rh) catalysts are frequently employed for these transformations, including arylations, alkylations, and annulations.[1] The choice of catalyst, directing group, and reaction conditions is crucial for achieving high regioselectivity.

Q2: What is a directing group and why is it important for regioselectivity?

A2: A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. This directed metallation enhances the reactivity of that C-H bond and controls the position of functionalization.[2][3] For N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, the amide oxygen can act as a directing group, typically favoring functionalization at the ortho C-H bond of the fused benzene ring. The nature of the N-substituent can also influence regioselectivity.

Q3: How can I control whether functionalization occurs at the C4 or another position?

A3: Controlling the site of functionalization depends heavily on the reaction type and catalytic system. For instance, in Rh(III)-catalyzed C-H activation of benzamides, the regioselectivity can be influenced by the choice of the coupling partner and additives.[4] In some cases, specific ligands can be used to favor one regioisomer over another. Furthermore, substrate modifications, such as introducing a sterically bulky group, can block a potential reaction site and direct functionalization to another.[5]

Q4: I am observing a mixture of regioisomers. What are the first steps to optimize my reaction for a single isomer?

A4: When a mixture of regioisomers is obtained, the first step is to systematically screen reaction parameters. Key parameters to investigate include the catalyst, ligands, solvent, temperature, and any additives like bases or acids.[5] Often, a slight modification of one of these components can significantly impact the regiochemical outcome. For example, lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the desired regioselectivity.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the functionalization of this compound.

Problem 1: Poor or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere). Consider using a catalyst from a different batch or supplier.
Ineffective Oxidant In reactions requiring an oxidant (e.g., Ag₂CO₃), ensure it is of high purity and has been stored correctly. Use a fresh, properly stored oxidant.[5]
Suboptimal Reaction Temperature C-H activation reactions are often sensitive to temperature. If the reaction is slow at a lower temperature, a gradual increase may be necessary. However, be cautious of excessively high temperatures that could lead to catalyst decomposition.[5]
Atmospheric Contamination Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.[5]
Poor Directing Group Coordination The directing group must effectively coordinate to the metal center. Ensure the directing group is not sterically hindered in a way that prevents coordination.
Problem 2: Low Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Inappropriate Catalyst/Ligand Combination Screen different palladium or rhodium catalysts and ligands. Phosphine-free conditions may favor one isomer, while specific phosphine ligands might favor another.[5]
Suboptimal Directing Group If possible, modify the directing group. A bulkier or more rigid directing group can increase steric hindrance around one of the ortho C-H bonds, improving selectivity.[5]
Unoptimized Reaction Conditions Systematically screen solvents (e.g., toluene, DMF, DCE) and additives (bases like DIPEA, K₂CO₃, or acids). Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[5]
Electronic Effects of Substrate The electronic nature of substituents on the benzamide ring can influence regioselectivity. Consider if electron-donating or electron-withdrawing groups are affecting the desired outcome.

Troubleshooting Flowchart for Poor Regioselectivity

G Troubleshooting Flowchart for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) catalyst Screen Different Catalysts & Ligands (e.g., Pd vs. Rh, phosphine ligands) start->catalyst temp Optimize Reaction Temperature (Lower temperature may favor kinetic product) catalyst->temp If no improvement end Improved Regioselectivity catalyst->end Successful solvent Screen Different Solvents (e.g., Toluene, DMF, DCE) temp->solvent If no improvement temp->end Successful directing_group Modify Directing Group (Increase steric bulk or rigidity) solvent->directing_group If no improvement solvent->end Successful substrate Modify Substrate (Introduce blocking groups) directing_group->substrate If no improvement directing_group->end Successful substrate->end Successful

Caption: A flowchart to systematically troubleshoot poor regioselectivity in the functionalization of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from literature reports on the regioselective functionalization of this compound derivatives.

Table 1: Palladium-Catalyzed C-H Activation/Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters [1]

EntryCatalyst (10 mol%)Oxidant (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂Ag₂CO₃Toluene10045
2PdCl₂Ag₂CO₃Toluene10062
3Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene10073
4Pd(CH₃CN)₂Cl₂Ag₂OToluene10055
5Pd(CH₃CN)₂Cl₂AgOAcToluene10048
6Pd(CH₃CN)₂Cl₂Ag₂CO₃DMF10065
7Pd(CH₃CN)₂Cl₂Ag₂CO₃DCE10058
8Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene8587

Reaction conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), oxidant (2 equiv.), DIPEA (2 equiv.), catalyst in solvent (10 mL) for 4 h. The reaction was reported to be highly regioselective, yielding a single isomer.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Regioselective Synthesis of 3,4-Disubstituted-3,4-dihydroisoquinolin-1(2H)-ones[1]

Objective: To synthesize 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation/annulation of an N-methoxybenzamide with a 2,3-allenoic acid ester.

Materials:

  • N-methoxybenzamide derivative

  • 2,3-allenoic acid ester

  • Pd(CH₃CN)₂Cl₂

  • Ag₂CO₃

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Celite

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-methoxybenzamide derivative (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the 2,3-allenoic acid ester (3 equiv.) and DIPEA (2 equiv.).

  • Heat the reaction mixture to 85 °C and stir for 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Workflow

G Experimental Workflow for Pd-Catalyzed Synthesis setup 1. Add Reactants & Catalyst to Schlenk Tube inert 2. Evacuate & Backfill with Inert Gas setup->inert reagents 3. Add Solvents & Reagents via Syringe inert->reagents heat 4. Heat Reaction Mixture (85 °C, 4h) reagents->heat workup 5. Cooldown, Dilute & Filter heat->workup purify 6. Concentrate & Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A step-by-step workflow for the palladium-catalyzed synthesis of 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones.

Signaling Pathways and Mechanisms

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Activation/Annulation

The following diagram illustrates a plausible mechanism for the palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

G Proposed Catalytic Cycle pd2 Pd(II) intermediate1 Coordination & N-Metalation pd2->intermediate1 + Benzamide benzamide N-methoxy- benzamide intermediate2 C-H Activation (Cyclopalladation) intermediate1->intermediate2 intermediate3 Coordination & Insertion intermediate2->intermediate3 + Allene allene Allenoic acid ester intermediate4 Reductive Elimination intermediate3->intermediate4 product 3,4-Dihydroisoquinolin- 1(2H)-one intermediate4->product pd0 Pd(0) intermediate4->pd0 Releases Product pd0->pd2 Reoxidation reoxidation Reoxidation

Caption: A proposed mechanism for the palladium-catalyzed C-H activation and annulation to form 3,4-dihydroisoquinolin-1(2H)-ones.[1]

References

stability issues of 3,4-dihydroisoquinolin-1(2H)-one derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydroisoquinolin-1(2H)-one derivatives. This guide provides essential information on the stability of these compounds in solution, offering troubleshooting advice and standardized protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives in solution?

A1: The most common degradation pathway for this compound derivatives is the hydrolysis of the cyclic amide (lactam) ring. This reaction is typically catalyzed by acidic or basic conditions, leading to the formation of an amino acid derivative where the ring has been opened. This process can result in a complete loss of biological activity.[1][2][3][4]

Q2: How do pH and temperature affect the stability of these compounds?

A2: Both pH and temperature are critical factors.

  • pH: The lactam ring is susceptible to both acid- and base-catalyzed hydrolysis.[4] Stability is often greatest in a neutral to slightly acidic pH range (typically pH 4-7). Extreme pH conditions (e.g., <3 or >8) will significantly accelerate degradation.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[6] For every 10°C increase, the degradation rate can double or triple. Therefore, it is crucial to store solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and minimize time spent at room temperature or higher.[7]

Q3: Are this compound derivatives sensitive to light?

A3: Photostability can be an issue for many heterocyclic compounds. Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation, leading to the formation of various impurities. It is a standard practice to protect solutions of novel compounds from light by using amber vials or wrapping containers in aluminum foil until photostability has been formally assessed.[7]

Q4: What are the best practices for preparing and storing stock solutions?

A4: To ensure the longevity and integrity of your compound:

  • Solvent Selection: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO or DMF, in which the compound is highly soluble and stable.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to minimize exposure to moisture and air.[8] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[9]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Avoid storing compounds in aqueous buffers for extended periods unless their stability in that specific medium has been confirmed.

Q5: How can I monitor the degradation of my compound during an experiment?

A5: The most common and reliable method for monitoring compound stability is High-Performance Liquid Chromatography (HPLC), particularly a "stability-indicating" method.[10][11] This type of method is specifically developed to separate the parent compound from any potential degradation products, allowing you to accurately quantify the amount of intact compound remaining over time.[12][13][14]

Troubleshooting Guide

Problem: My biological assay results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: The compound may be degrading in the aqueous assay buffer during the incubation period.[15] This is especially likely if the assay involves long incubation times or is performed at 37°C.[5]

  • Solution:

    • Perform a Stability Check: Incubate your compound in the assay buffer under the exact experimental conditions (temperature, time, pH) but without cells or other biological components. Analyze samples by HPLC at the beginning and end of the incubation period to quantify degradation.

    • Optimize Assay Conditions: If degradation is confirmed, try to reduce the incubation time or perform the assay at a lower temperature if the biological system allows.

    • Adjust Buffer pH: Ensure the pH of your assay buffer is within a stable range for your compound, ideally between pH 6 and 7.5.

Problem: My HPLC analysis shows new peaks appearing in my sample over time.

  • Possible Cause: These new peaks are likely degradation products. Their appearance indicates that the compound is not stable under the current storage or experimental conditions.

  • Solution:

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to get molecular weights for the new peaks. This can help identify the degradation products and confirm the degradation pathway (e.g., a mass increase corresponding to the addition of a water molecule suggests hydrolysis).

    • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, heat, oxidation, light) to generate and identify the most likely degradation products.[16][17] This will help you develop a robust stability-indicating HPLC method.[10]

    • Review Storage Conditions: Ensure the compound is being stored correctly (see storage FAQs). Check the solvent for peroxides (if using ethers like THF or dioxane) or water content.

Problem: The compound precipitates out of my aqueous solution.

  • Possible Cause: The compound has poor aqueous solubility, which is a separate issue from chemical stability but can also lead to inconsistent results.[9] The concentration used in the assay may be above its solubility limit in the final buffer.

  • Solution:

    • Determine Solubility: Experimentally determine the kinetic solubility of your compound in the assay buffer.

    • Use Co-solvents: If solubility is an issue, consider including a small, biologically tolerated percentage of an organic solvent (like DMSO or ethanol) in your final assay medium. Be sure to run appropriate vehicle controls.

    • Modify Formulation: For later-stage development, formulation strategies using excipients like cyclodextrins can be explored to improve solubility.

Visual Guides

cluster_0 Hydrolytic Degradation Pathway Compound This compound Derivative Product Ring-Opened Amino Acid Derivative Compound->Product H₂O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation of the lactam ring.

cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Aliquot and Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV/Vis Light) Start->Stress Timepoints Sample at Multiple Timepoints (e.g., 0, 2, 8, 24 hours) Stress->Timepoints Analysis Analyze by Stability-Indicating HPLC-UV/MS Timepoints->Analysis End Identify Degradation Products & Determine Degradation Rate Analysis->End

References

analytical methods for detecting impurities in 3,4-dihydroisoquinolin-1(2H)-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3,4-dihydroisoquinolin-1(2H)-one samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting

Issue: Poor peak shape (tailing or fronting) for the main component or impurities.

  • Possible Causes & Solutions:

    CauseSolution
    Column Overload Reduce the sample concentration or injection volume.
    Secondary Interactions For basic impurities, use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to ensure protonation. Consider using a column with end-capping to minimize silanol interactions.
    Mismatched Sample Solvent Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
    Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Issue: Inconsistent retention times.

  • Possible Causes & Solutions:

    CauseSolution
    Fluctuations in Mobile Phase Composition Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
    Temperature Variations Use a column oven to maintain a constant temperature.
    Pump Malfunction Check the pump for leaks and ensure a steady flow rate.
    Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Causes & Solutions:

    CauseSolution
    Contaminated Mobile Phase or System Use high-purity solvents and flush the system thoroughly.
    Carryover from Previous Injection Implement a needle wash step in the autosampler method and inject a blank solvent run to check for carryover.
    Degradation of Sample in Autosampler Use a cooled autosampler if the sample is thermally labile.
GC-MS Troubleshooting

Issue: No peak or low signal intensity for this compound.

  • Possible Causes & Solutions:

    CauseSolution
    Analyte Degradation in the Injector Use a lower injector temperature or a deactivated inlet liner.
    Improper Derivatization (if applicable) Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
    Leaks in the System Check for leaks at the injector, column fittings, and MS interface.

Issue: Broad or tailing peaks.

  • Possible Causes & Solutions:

    CauseSolution
    Active Sites in the GC System Use a deactivated liner and column. Check for and replace any contaminated septa.
    Column Contamination Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.
NMR Troubleshooting

Issue: Broadening of signals in the 1H NMR spectrum.

  • Possible Causes & Solutions:

    CauseSolution
    Presence of Paramagnetic Impurities Purify the sample using column chromatography or recrystallization.
    Chemical Exchange The N-H proton of the lactam may undergo exchange with residual water in the NMR solvent. Using a freshly opened ampoule of deuterated solvent can minimize this.
    Aggregation of the Analyte Try acquiring the spectrum at a higher temperature or in a different solvent to disrupt aggregation.

Issue: Unexpected signals in the spectrum.

  • Possible Causes & Solutions:

    CauseSolution
    Residual Solvents from Synthesis/Purification Compare the observed signals with the known chemical shifts of common laboratory solvents.
    Starting Materials or Reagents Analyze the starting materials and reagents by NMR to identify their characteristic signals.
    Degradation Products Exposure to air, light, or moisture can lead to degradation. Protect the sample and re-analyze.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a sample of this compound?

A1: Common impurities can originate from the synthesis process or degradation.

  • Synthesis-related impurities: These include unreacted starting materials such as 2-phenylethylamine derivatives and homophthalic anhydride, as well as reagents and by-products from the specific synthetic route used.[1][2]

  • Degradation products: As a cyclic amide (lactam), this compound can undergo hydrolysis under acidic or basic conditions to form the corresponding amino acid, 2-(2-aminoethyl)benzoic acid.[3][4] Oxidation can also lead to the formation of related aromatic isoquinolinone species.

Q2: Which analytical technique is most suitable for the initial purity assessment of a this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.

Q3: How can I identify an unknown impurity detected in my sample?

A3: A combination of techniques is often necessary for structural elucidation:

  • LC-MS/MS: To determine the molecular weight and fragmentation pattern of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition.

  • NMR Spectroscopy (1D and 2D): To obtain detailed structural information and confirm the connectivity of atoms.

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Yes, GC-MS can be used, particularly for identifying volatile and semi-volatile impurities such as residual solvents. However, due to the relatively high boiling point and polarity of this compound, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic performance.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the detection of residual solvents.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: m/z 35-350

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a known concentration.

Protocol 3: NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

Quantitative Data Summary

Table 1: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExact MassKey MS Fragments (m/z) (Predicted)
This compoundC₉H₉NO147.17 g/mol 147.0684 g/mol 147 ([M]+), 118 ([M-CO-H]+), 91, 90
2-PhenylethylamineC₈H₁₁N121.18 g/mol 121.0891 g/mol 121 ([M]+), 91 ([C₇H₇]+)
Homophthalic anhydrideC₉H₆O₃162.14 g/mol 162.0317 g/mol 162 ([M]+), 118 ([M-CO₂]+)
2-(2-Aminoethyl)benzoic acidC₉H₁₁NO₂165.19 g/mol 165.0790 g/mol 165 ([M]+), 148 ([M-NH₃]+), 120 ([M-COOH]+)

Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-5~8.1d
H-6, H-7, H-8~7.2-7.5m
N-H~6.5br s
H-3~3.5t
H-4~3.0t

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GCMS GC-MS for Volatiles Dissolve->GCMS NMR NMR for Structure Dissolve->NMR HPLC HPLC-UV for Purity Filter->HPLC LCMS LC-MS/MS for Identification Filter->LCMS Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID GCMS->Impurity_ID Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: General experimental workflow for impurity analysis.

Troubleshooting_Logic Problem Analytical Problem Encountered Isolate Isolate the variable: System, Method, or Sample? Problem->Isolate System System Check: Leaks, Connections, Detector Isolate->System System Issue Method Method Check: Mobile Phase, Gradient, Temp. Isolate->Method Method Issue Sample Sample Check: Preparation, Stability Isolate->Sample Sample Issue Solution Implement Solution & Document System->Solution Method->Solution Sample->Solution

Caption: Logical approach to troubleshooting analytical issues.

References

Validation & Comparative

Unraveling the Stereospecific Biological Activity of 3,4-Dihydroisoquinolin-1(2H)-one Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone in the development of a diverse range of bioactive molecules, a direct comparative analysis of the biological activities of its individual (R) and (S) enantiomers is not extensively documented in publicly available research. Scientific literature predominantly focuses on the synthesis and biological evaluation of various derivatives of this heterocyclic system, often as racemic mixtures. These derivatives have shown promise in several therapeutic areas, including as antioomycete agents and as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for cancer therapy.

Despite the absence of explicit comparative studies on the enantiomers of the parent compound, the principles of stereochemistry in drug action strongly suggest that the (R) and (S) forms would exhibit different biological activities. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets such as enzymes and receptors, which are themselves chiral. This stereospecificity is a fundamental concept in pharmacology and drug design.

This guide will synthesize the available information on the biological activities of this compound derivatives, highlighting areas where stereochemistry is implicitly significant, and will present hypothetical comparative data to illustrate the potential differences in the activity of the enantiomers.

Potential Biological Activities of this compound Derivatives

Research into the derivatives of this compound has revealed a breadth of biological activities:

  • Antioomycete Activity: Certain derivatives have demonstrated potent activity against Pythium recalcitrans, a plant pathogen. This suggests potential applications in agriculture for crop protection.[1][2]

  • PARP Inhibition: A significant body of research has focused on the development of this compound derivatives as PARP inhibitors. These compounds hold potential as anticancer agents, particularly in tumors with deficiencies in DNA repair pathways.[3][4][5]

  • Anticancer Activity: Beyond PARP inhibition, various derivatives have been investigated for their general cytotoxic effects against different cancer cell lines.[6][7]

Hypothetical Comparison of Enantiomeric Activity

Given the established principles of stereoselectivity in drug-target interactions, it is highly probable that the (R) and (S) enantiomers of a bioactive this compound derivative would display different potencies. One enantiomer may bind with higher affinity to the target protein, leading to a more potent biological effect, while the other may be less active or even inactive.

To illustrate this, the following table presents a hypothetical comparison of the PARP-1 inhibitory activity of the (R) and (S) enantiomers of a fictional derivative, "Compound X."

EnantiomerTargetIC50 (nM)Relative Potency
(R)-Compound XPARP-15010x
(S)-Compound XPARP-15001x
Racemic Compound XPARP-1275-

This data is hypothetical and for illustrative purposes only, as specific comparative data for the enantiomers was not found in the provided search results.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a series of well-established experimental protocols.

PARP Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against PARP enzymes is a colorimetric or fluorescent-based assay.

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+ (nicotinamide adenine dinucleotide), biotinylated NAD+, streptavidin-HRP (horseradish peroxidase), HRP substrate (e.g., TMB), and the test compounds.

  • Procedure:

    • A 96-well plate is coated with histones, which will be poly(ADP-ribosyl)ated by PARP-1.

    • Recombinant PARP-1 enzyme and activated DNA are added to the wells.

    • The test compounds (at various concentrations) are added to the wells.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for the PARP-1 catalyzed reaction to occur.

    • After incubation, the wells are washed, and streptavidin-HRP is added, which binds to the incorporated biotinylated ADP-ribose units.

    • A colorimetric or fluorescent HRP substrate is added, and the signal is measured using a plate reader.

    • The inhibitory activity of the compounds is determined by the reduction in signal compared to the control wells without any inhibitor.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Antioomycete Activity Assay (General Protocol)

The efficacy of compounds against oomycetes like Pythium can be assessed using a mycelial growth inhibition assay.

  • Reagents and Materials: Potato dextrose agar (PDA), the test compounds, and a culture of the target oomycete.

  • Procedure:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten PDA at various concentrations.

    • The PDA containing the test compound is poured into Petri dishes and allowed to solidify.

    • A small plug of the oomycete mycelium is placed in the center of each plate.

    • The plates are incubated at an appropriate temperature for several days.

    • The diameter of the mycelial colony is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the colony diameter in the treated plates to that in the control plates (containing only the solvent). The EC50 value, the concentration of the compound that inhibits mycelial growth by 50%, can then be determined.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition and DNA Repair Pathway

PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. PARP inhibitors block this process, leading to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

PARP_Inhibition_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair PARP1->BER initiates BER->DNA_Damage repairs DSB Double-Strand Break Replication->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Cell_Death Cell Death DSB->Cell_Death leads to (in HR deficient cells) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 inhibition disrupts DNA repair, leading to cancer cell death.

Experimental Workflow for Evaluating Enantiomers

A typical workflow to compare the biological activity of enantiomers involves several key steps, from separation to biological testing.

Enantiomer_Evaluation_Workflow Racemic Racemic Mixture of This compound Derivative Separation Chiral HPLC Separation Racemic->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S BioAssay_R Biological Assay (e.g., PARP Inhibition) Enantiomer_R->BioAssay_R BioAssay_S Biological Assay (e.g., PARP Inhibition) Enantiomer_S->BioAssay_S Data_R Activity Data for (R) BioAssay_R->Data_R Data_S Activity Data for (S) BioAssay_S->Data_S Comparison Comparative Analysis Data_R->Comparison Data_S->Comparison

Caption: Workflow for comparing the biological activity of enantiomers.

Conclusion

While direct comparative studies on the biological activities of this compound enantiomers are currently scarce in the available literature, the foundational principles of medicinal chemistry and pharmacology strongly predict that stereochemistry plays a crucial role in their biological effects. The development of enantioselective syntheses and chiral separation techniques will be pivotal in elucidating the specific contributions of each enantiomer to the observed biological activities of this important class of compounds. Further research focusing on the stereospecific interactions of these enantiomers with their biological targets will undoubtedly provide valuable insights for the design of more potent and selective therapeutic agents.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of enzymes and receptors implicated in various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across different therapeutic targets, supported by experimental data and detailed protocols.

The inherent structural features of the this compound moiety, including its rigid framework and multiple points for substitution, make it an ideal starting point for the design of potent and selective modulators of biological function. This guide will delve into the SAR of this versatile scaffold as it has been applied to the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), Protein Arginine Methyltransferase 5 (PRMT5), and as agents with antioomycete activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. The this compound scaffold has been successfully utilized to develop potent PARP inhibitors.

Structure-Activity Relationship of PARP Inhibitors

A key interaction for PARP inhibition is the mimicry of the nicotinamide portion of the NAD+ cofactor. The lactam structure within the this compound core serves as an effective nicotinamide isostere. SAR studies have revealed that substitutions at the C4 position are crucial for potency.

SAR_PARP_Inhibitors Core This compound Core Lactam (Nicotinamide Mimic) C4_Carboxamide C4_Carboxamide Core->C4_Carboxamide Essential for Activity Amide_Group Amide_Group C4_Carboxamide->Amide_Group Modulates Potency & Selectivity Activity Activity Amide_Group->Activity Fluorine_7 Fluorine_7 Fluorine_7->Activity Enhances Potency

Comparative Biological Activity of PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of key this compound derivatives against PARP1 and PARP2.

Compound IDR (at C4-carboxamide)7-Position SubstitutionPARP1 IC50 (nM)PARP2 IC50 (nM)
3l [1,4'-Bipiperidine]-1'F15670.1
3y Isostere of 3lF>1000>1000
3v Oxa-analog of 3lF>1000>1000
des-fluoro 3l [1,4'-Bipiperidine]-1'HSignificantly less potentSignificantly less potent

Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.[1]

The data clearly indicates that a bulky, cyclic amine at the C4-carboxamide, specifically a [1,4'-bipiperidine]-1'-carbonyl group, is critical for potent inhibition.[1] Furthermore, a fluorine atom at the 7-position significantly enhances inhibitory activity.[1] Isosteric and oxa-analog replacements for the optimal C4-substituent lead to a dramatic loss of potency.[1]

Experimental Protocols

PARP1 and PARP2 Inhibition Assay: The inhibitory activity of the compounds was assessed using a commercially available PARP assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Compounds were pre-incubated with the respective PARP enzyme (PARP1 or PARP2) and activated DNA for 10 minutes at room temperature. The reaction was initiated by the addition of a NAD+ and biotinylated NAD+ mixture. After a 60-minute incubation, the reaction was stopped, and the biotinylated histones were detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The luminescence signal was measured using a plate reader, and IC50 values were calculated from the dose-response curves.[1]

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

PRMT5 is a key enzyme in epigenetic regulation and a promising target for cancer therapy, particularly for non-Hodgkin's lymphoma. The this compound scaffold has been explored as a novel core for PRMT5 inhibitors.

Experimental_Workflow_PRMT5 cluster_design In Silico & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Scaffold_Hopping Scaffold Hopping Strategy Synthesis Synthesis of Derivatives Scaffold_Hopping->Synthesis PRMT5_Assay PRMT5 Inhibitory Assay Synthesis->PRMT5_Assay Cell_Proliferation Z-138 Cell Proliferation Assay PRMT5_Assay->Cell_Proliferation PK_Studies Pharmacokinetic Profiling Cell_Proliferation->PK_Studies Xenograft_Model Z-138 Xenograft Model PK_Studies->Xenograft_Model

Comparative Biological Activity of PRMT5 Inhibitors

A series of this compound derivatives were designed and evaluated for their PRMT5 inhibitory and antiproliferative activities.

Compound IDR1R2PRMT5 IC50 (nM)Z-138 IC50 (nM)
A1 HH37.514.28
B1 -CH2CH2- (spiro)H18.33.07
D2 HN32.73.07
D3 FN20.72.2
GSK3326595 (Control)--5.5-

Data extracted from a study on this compound derivatives as PRMT5 inhibitors.[2]

The initial hit, A1 , demonstrated good activity.[2] Introduction of a spirocyclic moiety at the 3-position in B1 improved both enzymatic and cellular potency.[2] Replacing a carbon with a nitrogen atom in the dihydroisoquinolinone core at a specific position (D2 ) maintained cellular potency.[2] Further substitution with a fluorine atom (D3 ) resulted in a highly potent compound with excellent antiproliferative activity against the Z-138 non-Hodgkin's lymphoma cell line.[2]

Experimental Protocols

PRMT5 Inhibitory Assay: The inhibitory activity against PRMT5 was determined using a biochemical assay. The assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate. The reaction mixture contained PRMT5/MEP50 complex, the peptide substrate, and varying concentrations of the test compounds. The reaction was initiated by the addition of [3H]-SAM. After incubation, the reaction was stopped, and the radiolabeled peptide was captured on a filter plate. The radioactivity was measured using a scintillation counter, and IC50 values were determined from the dose-response curves.[2][3]

Cell Proliferation Assay (Z-138 cells): The antiproliferative activity was evaluated using the Z-138 cell line. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels. Luminescence was recorded with a microplate reader, and IC50 values were calculated.[2]

Antioomycete Activity

Beyond human therapeutic targets, this compound derivatives have shown promise in agriculture as antioomycete agents against plant pathogens like Pythium recalcitrans.

Signaling_Pathway_Placeholder Compound_I23 Compound I23 (this compound derivative) Disruption Disruption Compound_I23->Disruption Membrane Biological Membrane Systems of P. recalcitrans Cell_Death Oomycete Cell Death Membrane->Cell_Death leads to Disruption->Membrane

Structure-Activity Relationship of Antioomycete Agents

SAR studies on a series of 59 synthesized derivatives revealed key structural features for potent activity against P. recalcitrans.

  • C4-Carboxyl Group: The presence of a carboxyl group at the C4 position was found to be necessary for activity.[4][5][6]

  • Substituents at N2 and C3: The nature of the substituents at the N2 and C3 positions significantly influenced the antioomycete potency. Aromatic and heterocyclic moieties at these positions were explored.

Comparative Biological Activity of Antioomycete Agents

The following table highlights the efficacy of selected derivatives against P. recalcitrans.

Compound IDN2-SubstituentC3-SubstituentEC50 (μM) against P. recalcitrans
I23 4-EthylphenylPhenyl14
Hymexazol (Commercial Control)--37.7

Data extracted from a study on the antioomycete activity of this compound derivatives.[4][5][6]

Compound I23 emerged as the most potent derivative, with an EC50 value significantly better than the commercial antioomycete agent hymexazol.[4][5][6] This compound also demonstrated excellent in vivo preventive efficacy.[4][5]

Experimental Protocols

In Vitro Antioomycete Assay: The in vitro activity of the synthesized compounds against P. recalcitrans was determined using a mycelial growth inhibition assay. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of the pathogen were placed on the center of the PDA plates. The plates were incubated at 25°C, and the colony diameter was measured when the mycelial growth in the control plate reached the edge of the plate. The EC50 values were calculated by probit analysis.[4][5]

In Vivo Preventive Efficacy: Cucumber seeds were sown in pots. When the seedlings grew to the two-leaf stage, they were treated with a solution of the test compound. After 24 hours, the seedlings were inoculated with a mycelial suspension of P. recalcitrans. The plants were kept in a greenhouse, and the disease severity was assessed after 5-7 days. The preventive efficacy was calculated based on the disease index of the treated and control plants.[4][5]

This comparative guide underscores the remarkable versatility of the this compound scaffold. Through systematic synthetic modifications and rigorous biological evaluation, derivatives of this core have been optimized to potently and selectively modulate diverse biological targets, paving the way for the development of novel therapeutics and agrochemicals.

References

Comparative Anticancer Efficacy of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activities of various substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. The information is compiled from recent studies to facilitate the identification of promising lead compounds and to guide future research in this area.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to this core structure have led to the development of potent anticancer agents with diverse mechanisms of action. This guide summarizes the in vitro cytotoxic activities of several key derivatives against a range of human cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their anticancer effects.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of substituted 3,4-dihydroisoquinolin-1(2H)-ones is typically assessed by their ability to inhibit the growth of cancer cells. The following tables present the half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) of various derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibitory (GI₅₀) Values of this compound Based Piperlongumine Analogues

A series of hybrid molecules combining the this compound core with cinnamic acids has been synthesized and evaluated for anticancer activity.[2] The GI₅₀ values for the most potent compounds from this series are presented below.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)C33A (Cervical)DU-145 (Prostate)PC-3 (Prostate)VERO (Normal)
10g <0.1 µM20 µM-3.2 µM---
10i 3.42 µM30 µM7.67 µM13 µM6.45 µM8.68 µM2.93 µM

Data from a study on this compound based piperlongumine analogues.[2] A lower GI₅₀ value indicates greater potency.

Table 2: Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives from NCI-60 Screen

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated in the National Cancer Institute's 60 human tumor cell line screen.[3][4] Compound 12 , 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, emerged as a lead compound with an average log(GI₅₀) of -5.18.[3][4]

Cancer TypeCell LineGrowth Inhibition (%) at 10µM
LeukemiaK-56247.23
MOLT-430.19
RPMI-822630.30
Non-Small Cell LungA549/ATCC54.69
NCI-H52242.28
Colon CancerCOLO 20561.01
CNS CancerSNB-7545.61
U25136.12

Data for compound 12, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one.[5] A lower percentage indicates stronger growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the this compound derivatives are prepared in complete medium. The existing medium is removed from the wells and replaced with 100 µL of the diluted compounds. The plate is then incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added. The mixture is gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis

This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) following treatment with a test compound.[5]

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Substituted Analogs characterization Structural Confirmation (NMR, MS) synthesis->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines mtt MTT Assay (Cytotoxicity) cell_lines->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis

Figure 1: General experimental workflow for the evaluation of anticancer compounds.

Certain isoquinolin-1(2H)-one derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]

ROS_JNK_pathway compound Isoquinolin-1(2H)-one Derivative ros Increased Intracellular ROS Production compound->ros jnk JNK Activation ros->jnk autophagy Autophagy jnk->autophagy apoptosis Apoptosis jnk->apoptosis

Figure 2: ROS- and JNK-mediated apoptosis and autophagy.

Some 3-acyl isoquinolin-1(2H)-one derivatives can inhibit the MEK/ERK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis.[5]

MEK_ERK_pathway compound 3-Acyl Isoquinolin-1(2H)-one Derivative mek_erk MEK/ERK Pathway compound->mek_erk p38_mapk p38 MAPK Pathway compound->p38_mapk proliferation Cell Proliferation mek_erk->proliferation cell_cycle_arrest Cell Cycle Arrest mek_erk->cell_cycle_arrest p38_mapk->proliferation apoptosis Apoptosis p38_mapk->apoptosis

Figure 3: Inhibition of MAPK/ERK and p38 MAPK pathways.

References

Comparative Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of drugs based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development in this promising area of medicinal chemistry.

The this compound core is a privileged scaffold in drug discovery, forming the basis for a variety of compounds with diverse biological activities. This guide focuses on the efficacy of derivatives targeting key proteins in oncology and immunology: Poly (ADP-ribose) polymerase (PARP), tubulin, and Stimulator of Interferon Genes (STING).

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of this compound derivatives has been evaluated against several key drug targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative compounds and compare them with established drugs.

PARP Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of PARP, a family of enzymes critical for DNA repair. These inhibitors have potential as anticancer agents, particularly in tumors with deficiencies in homologous recombination repair.

Compound IDTargetIC50 (nM)Cell LineComparatorComparator IC50 (nM)
PD128763 PARP~500-Olaparib1.83 (PARP1), 7.77 (PARP2)
NU1025 PARP~4000-Olaparib1.83 (PARP1), 7.77 (PARP2)
Olaparib PARP1/21.83/7.77Enzyme Assay--
Olaparib HCT1162799Colorectal Cancer--
Olaparib PEO14Ovarian Cancer (BRCA2 mutant)--

Note: Data for PD128763 and NU1025 represent early derivatives and may not reflect the potency of more recent, optimized compounds. Olaparib IC50 values in cell lines can vary based on the specific cell line and assay conditions.

Tubulin Polymerization Inhibition

The this compound scaffold has also been utilized to develop inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Compound IDTargetIC50 (µM)Cell LineComparatorComparator IC50 (µM)
Compound 32 TubulinNot SpecifiedCEM (Leukemia)Paclitaxel0.0025 - 0.0075 (24h exposure)
Compound D13 Tubulin6.74Enzyme AssayPaclitaxelNot directly comparable
Compound D13 HeLa1.34Cervical Cancer5-FluorouracilNot Specified
Paclitaxel Various0.0025-0.0075Various Cancer Cell Lines--

Note: Compound 32 is a 1,4-disubstituted-3,4-dihydroisoquinoline derivative.[1] Compound D13 is a 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative.[2] Paclitaxel IC50 values are highly dependent on the cell line and duration of exposure.[3]

STING Inhibition

Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have emerged as potent inhibitors of the STING protein, a key mediator of innate immunity. Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases.

Compound IDTargetIC50 (nM)Cell Line/AssayComparatorComparator IC50 (nM)
Compound 5c human STING44Cellular AssayH-1511040 (293T-hSTING)
Compound 5c mouse STING32Cellular AssayH-151820 (293T-mSTING)
H-151 human STING1040293T-hSTING--
H-151 mouse STING820293T-mSTING--

Note: Compound 5c demonstrates potent inhibition of both human and murine STING.[4] H-151 is a well-characterized covalent STING inhibitor.[5][6]

In Vivo Efficacy: Preclinical Evidence

The therapeutic potential of this compound based drugs has been investigated in various animal models.

Anti-inflammatory Activity (STING Inhibition)

A notable 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, compound 5c, has demonstrated significant in vivo anti-inflammatory effects. In a mouse model of STING agonist-induced systemic inflammation, compound 5c showed robust efficacy. Furthermore, in a cisplatin-induced acute kidney injury (AKI) mouse model, this compound was found to restore renal mitochondrial function, suppress the production of reactive oxygen species, and reduce cell apoptosis, thereby protecting the mice from AKI.[4]

Antitumor Activity (PARP and Tubulin Inhibition)

While specific in vivo efficacy data for this compound derivatives as PARP and tubulin inhibitors is limited in the reviewed literature, related structures have shown promise. For instance, a novel PARP inhibitor, YHP-836, demonstrated significant tumor growth inhibition (TGI) of 41.0%, 74.6%, and 94.0% at oral doses of 50, 100, and 150 mg/kg twice daily, respectively, in a BRCA1-mutant MDA-MB-436 xenograft mouse model.[7] For tubulin inhibitors, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative (compound 2) inhibited tumor growth by 62% in mice at a dose of 1.0 mg/kg.[8] These findings suggest the potential for developing potent in vivo active anticancer agents based on the broader quinoline and isoquinoline scaffolds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.

PARP_DNA_Repair_Pathway PARP-Mediated DNA Single-Strand Break Repair Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recognizes PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair SSB Repair Recruitment->Repair mediate Inhibitor This compound PARP Inhibitor Inhibitor->PARP1 inhibits

PARP-Mediated DNA Repair Pathway and Point of Inhibition.

Tubulin_Polymerization_Workflow Tubulin Polymerization Inhibition Assay Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Combine Reagents in 96-well plate (on ice) Tubulin->Mix Buffer Polymerization Buffer with GTP (on ice) Buffer->Mix Compound Test Compound/ Comparator (in DMSO) Compound->Mix Incubate Incubate at 37°C in plate reader Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Workflow for In Vitro Tubulin Polymerization Assay.

cGAS_STING_Pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN Type I Interferon (IFN-β) Production Nucleus->IFN induces transcription of Inhibitor This compound STING Inhibitor Inhibitor->STING inhibits

The cGAS-STING Innate Immunity Pathway and Point of Inhibition.

Detailed Experimental Protocols

For reproducibility and standardization, detailed protocols for the key assays are provided below.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the in vitro enzymatic activity of PARP1 and evaluate the inhibitory potential of test compounds.

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins by adding 25 µL of 1x Histone Mixture to each well.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 100 µL of PBST buffer per well.

    • Block the wells with 100 µL of Blocking Buffer and incubate for at least 90 minutes at room temperature.

    • Wash the plate three times with PBST buffer.

  • Ribosylation Reaction:

    • Prepare a Master Mix containing 10x PARP Assay Buffer, PARP Substrate Mixture, activated DNA, distilled water, and DTT solution.

    • Add 12.5 µL of the Master Mix to each well.

    • Add 2.5 µL of the test inhibitor (e.g., this compound derivative) or a positive control (e.g., Olaparib) at various concentrations. For control wells, add the diluent solution.

    • Initiate the reaction by adding 10 µL of diluted PARP1 enzyme (e.g., to a final concentration of 0.33 ng/µL) to all wells except the "Blank" wells. Add 1x PARP Assay Buffer to the "Blank" wells.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST buffer.

    • Add 25 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST buffer.

    • Prepare the chemiluminescent substrate by mixing equal volumes of Substrate A and Substrate B.

    • Add 50 µL of the substrate mixture to each well.

    • Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" value from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (enzyme activity without inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare a working solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) and a comparator (e.g., Paclitaxel as a stabilizer or a known colchicine-site binder as a destabilizer) in General Tubulin Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • On ice, add the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound or vehicle control to the wells of a pre-chilled 96-well plate.

    • To initiate the polymerization reaction, add the cold tubulin solution to each well.

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for a duration of 60-90 minutes.[9]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and the controls.

    • For tubulin polymerization inhibitors, a decrease in the rate and extent of polymerization is expected compared to the vehicle control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of tubulin polymerization, can be determined by plotting the final absorbance or the Vmax (maximum rate of polymerization) against the compound concentration and fitting the data to a dose-response curve.

STING Reporter Assay (Luciferase-Based)

This cell-based assay quantifies the inhibition of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.

  • Cell Culture and Seeding:

    • Use a human monocytic cell line (e.g., THP-1) or a human embryonic kidney cell line (e.g., HEK293T) engineered with an IFN-β promoter-luciferase reporter construct.

    • Seed the cells into a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) and a comparator (e.g., H-151).

    • Treat the cells with the compounds or vehicle control and incubate for 1-2 hours.

  • STING Pathway Activation:

    • Activate the STING pathway by adding a STING agonist, such as 2'3'-cGAMP, to the wells.

    • Incubate the plate for 18-24 hours.[10]

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a control for cell viability if necessary.

    • Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a foundational overview of the efficacy of this compound based drugs. The presented data and protocols are intended to facilitate further research and development of this versatile chemical scaffold for various therapeutic applications. As new data emerges, this guide can be expanded to include additional targets and more comprehensive in vivo studies.

References

The Potential of 3,4-Dihydroisoquinolin-1(2H)-one as a Scaffold for Novel Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. One promising scaffold that has emerged is 3,4-dihydroisoquinolin-1(2H)-one. This guide provides an objective comparison of the anti-inflammatory performance of derivatives of this scaffold with established alternatives, supported by experimental data. We delve into their mechanisms of action, present quantitative data in structured tables, detail experimental protocols, and visualize key signaling pathways.

Targeting Key Inflammatory Pathways

Derivatives of this compound have demonstrated the ability to modulate several critical inflammatory signaling pathways. Notably, specific analogs have been identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, Poly (ADP-ribose) polymerase-1 (PARP-1), and Cyclooxygenase-2 (COX-2). These targets are central to the inflammatory response, and their modulation offers therapeutic potential for a range of inflammatory and autoimmune diseases.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound derivatives against well-established inhibitors targeting STING, PARP-1, and COX-2.

Table 1: In Vitro Inhibitory Activity of STING Inhibitors
CompoundTargetCell LineIC50 (nM)Citation
Compound 5c (3,4-dihydroisoquinoline-2(1H)-carboxamide derivative) Human STING THP1-Dual™ KI-hSTING-R232 cells44 [1]
Mouse STING THP1-Dual™ KI-mSTING cells32 [1]
C-176 (Reference STING Inhibitor)Mouse STINGJ774.1 cellsNot explicitly stated, but effectively suppresses STING activation[2][3]
Table 2: In Vivo Anti-Inflammatory Efficacy of STING Inhibitors
CompoundAnimal ModelDosageRouteEfficacyCitation
Compound 5c (3,4-dihydroisoquinoline-2(1H)-carboxamide derivative) STING agonist-stimulated systemic inflammation in mice 30 mg/kg i.p. Significantly reduced serum levels of IFN-β, TNF-α, and IL-6 [1]
C-176 (Reference STING Inhibitor)Trex1-/- mice (model for Aicardi-Goutières syndrome)20 mg/kgi.p.Reversed strong tissue inflammation[2]
CMA-induced inflammation in mice20 mg/kgi.p.Reduced serum levels of type I IFNs and IL-6[4]
Table 3: In Vitro Inhibitory Activity of PARP-1 Inhibitors
CompoundTargetAssayIC50 (µM)Citation
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one PARP-1 Enzymatic assay 0.15 (for PARP2) [5]
Olaparib (Reference PARP Inhibitor)PARP-1Enzymatic assay0.0044[6]
Veliparib (Reference PARP Inhibitor)PARP-1/2Not specifiedNot specified, but active in the nanomolar range[7][8]
Table 4: In Vivo Anti-Inflammatory Efficacy of PARP-1 Inhibitors
CompoundAnimal ModelDosageRouteEfficacyCitation
Olaparib (as a proxy for PARP-1 inhibition) LPS-induced acute lung injury in mice 10 mg/kg i.p. Abolished immune cell infiltration into the alveolar space [9]
Murine model of third-degree burn injury10 mg/kg/dayi.p.Reduced plasma levels of pro-inflammatory mediators (TNF-α, IL-1β, IL-6)[10]
TNBS-induced colitis in mice50 mg/kgNot specifiedReduced proinflammatory cytokine production (IL-1β, IL-6)[11]
Table 5: In Vitro Inhibitory Activity of COX-2 Inhibitors
CompoundTargetAssayIC50 (µM)Citation
(S)-N-(4-chlorophenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2a) ovine COX-2 Cyclooxygenase inhibition assay 0.47 [12]
Celecoxib (Reference COX-2 Inhibitor)Human recombinant COX-2Not specified0.04[13]
ovine COX-2Cyclooxygenase inhibition assay0.06[14]
Table 6: In Vivo Anti-Inflammatory Efficacy of COX-2 Inhibitors
CompoundAnimal ModelDosageRouteEfficacy (% inhibition of paw edema)Citation
(S)-N-(4-chlorophenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 2a) Carrageenan-induced paw edema in rats 10 mg/kg i.g. 95% [12]
Celecoxib (Reference COX-2 Inhibitor)Carrageenan-induced paw edema in rats30 mg/kgp.o.~50%[15]
Carrageenan-induced paw edema in rats50 mg/kgi.g.47.56%[16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Pathogen/Cellular Stress Pathogen/Cellular Stress Cytosolic DNA Cytosolic DNA Pathogen/Cellular Stress->Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK STING->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 dimerizes Type I IFN Genes Type I IFN Genes p-IRF3->Type I IFN Genes translocates & activates NF-kB NF-kB IKK->NF-kB activates Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes translocates & activates Dihydroisoquinolinone Dihydroisoquinolinone Dihydroisoquinolinone->STING inhibits palmitoylation

Caption: STING signaling pathway and its inhibition by this compound derivatives.

PARP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli (e.g., LPS, TNF-α)->TLR4/TNFR Signaling Cascade Signaling Cascade TLR4/TNFR->Signaling Cascade IκB IκB Signaling Cascade->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases NF-κB (p65/p50)->NF-κB (p65/p50) translocates Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p65/p50)->Inflammatory Gene Expression induces DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PAR PAR PARP1->PAR synthesizes PAR->NF-κB (p65/p50) co-activates Dihydroisoquinolinone Dihydroisoquinolinone Dihydroisoquinolinone->PARP1 inhibits

Caption: PARP-1 mediated inflammatory signaling and its inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell Culture Immune Cells (e.g., THP-1, Macrophages) Compound Treatment Treat with Dihydroisoquinolinone Derivative or Control Cell Culture->Compound Treatment Inflammatory Stimulus Induce Inflammation (e.g., LPS) Compound Treatment->Inflammatory Stimulus Cytokine Measurement Measure Cytokine Levels (e.g., TNF-α, IL-6) via ELISA Inflammatory Stimulus->Cytokine Measurement Pathway Analysis Analyze Signaling Pathway Proteins (e.g., Western Blot for p-IRF3, p-p65) Inflammatory Stimulus->Pathway Analysis Animal Model Rodent Model of Inflammation (e.g., Carrageenan-induced Paw Edema) Compound Administration Administer Dihydroisoquinolinone Derivative or Control Animal Model->Compound Administration Induce Inflammation Inject Inflammatory Agent (e.g., Carrageenan) Compound Administration->Induce Inflammation Measure Edema Measure Paw Volume at Time Intervals Induce Inflammation->Measure Edema Tissue Analysis Analyze Inflammatory Markers in Tissue Measure Edema->Tissue Analysis

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (various doses)

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Lipopolysaccharide (LPS)-Induced Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.

  • Isolation of PBMCs: PBMCs are isolated from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collection of Supernatant: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.

  • Statistical Analysis: Data are expressed as mean ± SD from at least three independent experiments and analyzed using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anti-inflammatory agents. Derivatives of this core structure have shown potent inhibitory activity against key inflammatory targets such as STING and COX-2, with efficacy comparable or superior to established drugs in preclinical models. The data presented in this guide highlights the potential of these compounds and provides a framework for their further investigation and development. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers in the field to design and execute further studies to validate this promising class of anti-inflammatory agents.

References

Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives Compared to Commercial Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives against commercial fungicides, supported by experimental data. The following sections present quantitative comparisons, detailed experimental protocols, and visualizations of the experimental workflow and proposed mechanism of action to aid in the evaluation and potential development of this class of compounds as next-generation fungicides.

Quantitative Efficacy Comparison

Recent studies have demonstrated the potent antifungal activity of this compound derivatives. A notable example is the derivative designated as I23 , which has shown superior efficacy against the oomycete plant pathogen Pythium recalcitrans when compared to the commercial fungicide Hymexazol.

In Vitro Efficacy

The in vitro inhibitory activity of these compounds is a key indicator of their intrinsic fungicidal potential. The half-maximal effective concentration (EC50) is a standard measure of this activity, with lower values indicating higher potency.

Table 1: In Vitro Comparison of EC50 Values against Pythium recalcitrans

CompoundEC50 (µM)
Derivative I23 14.0 [1]
Hymexazol (Commercial Fungicide)37.7[1]

As shown in Table 1, the this compound derivative I23 exhibits a significantly lower EC50 value than Hymexazol, indicating a much stronger inhibitory effect on the mycelial growth of Pythium recalcitrans in a laboratory setting.

In Vivo Protective Efficacy

To assess the practical applicability of these compounds in an agricultural context, their protective efficacy was evaluated in vivo on cucumber seedlings. This provides a more realistic measure of their ability to control disease in a whole-plant system.

Table 2: In Vivo Preventive Efficacy against Pythium recalcitrans on Cucumber Seedlings

CompoundApplication Rate (mg/pot)Preventive Efficacy (%)
Derivative I23 2.075.4[1]
5.0 96.5 [1]
Hymexazol (Commercial Fungicide)2.063.9[1]

The in vivo data in Table 2 corroborates the in vitro findings, with derivative I23 demonstrating a higher preventive efficacy against Pythium recalcitrans infection on cucumber seedlings compared to Hymexazol at the same application rate.[1] At a higher concentration of 5.0 mg/pot, the protective effect of I23 was exceptionally high at 96.5%.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details the method used to determine the EC50 values of the test compounds against Pythium recalcitrans.

  • Culture Preparation: Pythium recalcitrans is cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

  • Compound Preparation: The this compound derivatives and Hymexazol are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted with sterile distilled water containing 0.1% Tween-80 to achieve a range of final test concentrations. The final DMSO concentration is maintained at or below 1% to avoid solvent toxicity to the fungus.

  • Assay Plate Preparation: An appropriate volume of the test compound dilutions is added to molten PDA medium to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes. A control group containing only DMSO and Tween-80 is also prepared.

  • Inoculation: A 5 mm mycelial plug, taken from the edge of an actively growing P. recalcitrans culture, is placed at the center of each prepared agar plate.

  • Incubation: The plates are incubated at 25°C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control group has reached approximately two-thirds of the plate diameter. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the mycelial colony in the control group and dt is the average diameter of the mycelial colony in the treatment group. The EC50 values are then calculated by probit analysis of the inhibition data.

In Vivo Protective Efficacy Assay (Cucumber Seedling Model)

This protocol describes the whole-plant assay used to evaluate the preventive efficacy of the compounds against Pythium recalcitrans.

  • Plant Cultivation: Cucumber seeds (variety: Jinyan No. 4) are sown in pots containing a sterilized mixture of vermiculite and peat moss (1:1, v/v). The seedlings are grown in a greenhouse at 25-28°C with a 14-hour light/10-hour dark photoperiod until the two-leaf stage.

  • Compound Application: The test compounds (derivative I23 and Hymexazol) are formulated as an emulsifiable concentrate and diluted with water to the desired application rates (e.g., 2.0 mg/pot and 5.0 mg/pot). The solutions are then sprayed evenly onto the cucumber seedlings until runoff. A control group is sprayed with a blank formulation lacking the active ingredient.

  • Inoculation: Twenty-four hours after the chemical treatment, the soil surface of each pot is inoculated with a mycelial suspension of Pythium recalcitrans.

  • Incubation and Disease Development: The inoculated plants are maintained in a high-humidity environment ( >90% relative humidity) at 25°C for 5-7 days to allow for disease development.

  • Disease Assessment: The severity of the disease (damping-off) is assessed by counting the number of diseased plants in each treatment group. The preventive efficacy is calculated using the formula: Preventive Efficacy (%) = [(CK - PT) / CK] * 100 where CK is the percentage of diseased plants in the control group and PT is the percentage of diseased plants in the treatment group.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the this compound derivatives.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay cluster_synthesis Compound Synthesis invitro_start Prepare Fungal Culture (P. recalcitrans on PDA) prepare_compounds Prepare Compound Dilutions (Derivative I23 & Hymexazol) amend_media Amend PDA Media with Compounds prepare_compounds->amend_media inoculate_plates Inoculate Plates with Mycelial Plugs amend_media->inoculate_plates incubate_invitro Incubate at 25°C inoculate_plates->incubate_invitro measure_growth Measure Mycelial Growth incubate_invitro->measure_growth calculate_ec50 Calculate EC50 Values measure_growth->calculate_ec50 invivo_start Grow Cucumber Seedlings apply_treatment Spray Seedlings with Compounds invivo_start->apply_treatment inoculate_plants Inoculate Soil with P. recalcitrans apply_treatment->inoculate_plants incubate_invivo Incubate under High Humidity inoculate_plants->incubate_invivo assess_disease Assess Disease Severity incubate_invivo->assess_disease calculate_efficacy Calculate Preventive Efficacy assess_disease->calculate_efficacy synthesis Synthesize this compound Derivatives (e.g., I23) synthesis->prepare_compounds synthesis->apply_treatment

Experimental workflow for efficacy evaluation.

mechanism_of_action derivative This compound Derivative (I23) membrane Fungal Cell Membrane derivative->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Fungal Cell Death leakage->death

Proposed mechanism of action of derivative I23.

References

Comparative Cross-Reactivity Profiling of 3,4-Dihydroisoquinolin-1(2H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding further drug development efforts. This guide provides a comparative analysis of the kinase selectivity of several reported this compound and structurally related derivatives, supported by available experimental data.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the reported inhibitory activities of various compounds with a this compound or a related isoquinoline core against a panel of protein kinases. Direct comparison between studies should be made with caution due to variations in assay conditions.

Table 1: Kinase Inhibition Profile of 1-Aryl-3,4-dihydroisoquinoline Derivatives against JNK Isoforms and other MAP Kinases

CompoundJNK3 (pIC50)JNK2 (pIC50)JNK1 (pIC50)p38α (pIC50)ERK2 (pIC50)Selectivity (JNK3 vs. JNK2)Selectivity (JNK3 vs. JNK1)
20 7.3<6.3<4.3<5.0<5.0>10-fold>1000-fold
24 6.9<5.9<3.9-->10-fold>1000-fold

Data extracted from a study on 1-aryl-3,4-dihydroisoquinoline inhibitors of JNK3.[1]

Table 2: Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinoline Derivatives

CompoundHaspin (IC50, nM)CLK1 (IC50, nM)DYRK1A (IC50, nM)CDK9 (IC50, nM)
1b 57>1000>1000>1000
1c 66>1000>1000>1000
2c 62-248-
3a 167101--

Data from a study on Pyrazolo[3,4-g]isoquinolines, a related heterocyclic system.[2]

Table 3: Kinase Inhibition Profile of a Quinazolin-4(3H)-one Derivative (BIQO-19)

Target KinaseActivity
Aurora Kinase AInhibition of p-AKA expression

Qualitative data from a study on a quinazolin-4(3H)-one derivative.[3]

Table 4: Multi-Kinase Inhibition by an Isatin–Quinazoline Hybrid (Compound 6c)

Kinase TargetIC50 (µM)
CDK20.183 ± 0.01
EGFR0.083 ± 0.005
VEGFR-2 (KDR)0.076 ± 0.004
HER20.138 ± 0.07

Data from a study on isatin-quinazoline hybrids, which are structurally related.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of kinase inhibition data. Below are generalized protocols for common kinase assays.

Radiometric Filter Binding Assay (for JNK3)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the kinase.

  • Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Kinase Reaction : In a 96-well plate, combine the kinase, the test inhibitor (at various concentrations), and the substrate peptide (e.g., GST-c-Jun).

  • Initiation : Start the reaction by adding [γ-³³P]ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination : Stop the reaction by adding phosphoric acid.

  • Binding and Washing : Transfer the reaction mixture to a phosphocellulose filter plate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection : Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition at each inhibitor concentration and determine the pIC50 value.[1]

ADP-Glo™ Kinase Assay (for Haspin)

This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

  • Kinase Reaction :

    • Set up the kinase reaction in a low-volume 384-well plate.

    • Add the kinase, substrate, ATP, and the test compound in a suitable reaction buffer.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition :

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition :

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement :

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 values.[2]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by inhibitors of kinases targeted by this compound and related compounds.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 1-Aryl-3,4-dihydro- isoquinolin-1(2H)-one Inhibitor->JNK

JNK Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3,4-Dihydroisoquinolin- 1(2H)-one Derivative Inhibitor->VEGFR2 Kinase_Inhibitor_Profiling_Workflow Compound 3,4-Dihydroisoquinolin- 1(2H)-one Inhibitor Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay DataAcquisition Data Acquisition (Luminescence/Radioactivity) Assay->DataAcquisition Analysis IC50 / pIC50 Determination DataAcquisition->Analysis Selectivity Cross-Reactivity Profile Analysis->Selectivity

References

A Head-to-Head Comparison of Synthetic Routes to 3,4-Dihydroisoquinolin-1(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry, is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive head-to-head comparison of various synthetic routes to this important heterocyclic motif, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most suitable method for a given application.

The this compound core is a common feature in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The efficient construction of this scaffold is therefore of significant interest. This comparison guide outlines and evaluates several key synthetic strategies, from classical name reactions to modern metal-catalyzed approaches.

Classical Synthetic Routes: The Foundation of Isoquinolinone Synthesis

The traditional methods for synthesizing isoquinoline derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, have long been the cornerstones of this area of organic synthesis. While often requiring harsh conditions, they remain relevant and widely used.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[2][3] The reaction typically proceeds at elevated temperatures to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the desired this compound.

Key Features:

  • Starting Materials: Readily available β-phenylethylamines and acylating agents.

  • Conditions: Generally harsh, requiring strong acid catalysts and high temperatures.

  • Scope: Broad, but can be limited by the electronic nature of the aromatic ring. Electron-donating groups on the phenyl ring facilitate the cyclization.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4] To obtain the target this compound, a subsequent oxidation step is necessary.

Key Features:

  • Starting Materials: β-arylethylamines and carbonyl compounds.

  • Conditions: Typically acidic, ranging from mild to strong acids, with varying temperatures.

  • Two-Step Process: Requires a separate oxidation step to achieve the desired oxidation state.

Modern Synthetic Approaches: Efficiency and Versatility

In recent years, a variety of modern synthetic methods have been developed that offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to the classical routes.

Castagnoli-Cushman Reaction

This multicomponent reaction involves the condensation of a homophthalic anhydride with an imine, which can be pre-formed or generated in situ from an amine and an aldehyde. This method directly provides highly functionalized this compound derivatives.[5]

Key Features:

  • Multicomponent Nature: Allows for the rapid assembly of complex molecules in a single step.

  • Conditions: Generally milder than classical methods, often proceeding at or near room temperature.

  • High Diastereoselectivity: Often provides products with good to excellent control of stereochemistry.

Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, primarily through C-H activation and carbonylative cyclization strategies.

  • Rhodium-Catalyzed C-H Activation: This approach involves the rhodium-catalyzed annulation of a benzamide derivative with an alkene. The use of a directing group on the amide nitrogen guides the regioselective C-H activation at the ortho position of the benzene ring.

  • Palladium-Catalyzed Carbonylative Cyclization: These methods utilize a palladium catalyst to effect the cyclization of a suitable substrate with the incorporation of a carbonyl group, often from carbon monoxide or a CO surrogate.

Key Features of Metal-Catalyzed Reactions:

  • High Efficiency and Selectivity: Often provide high yields and excellent regioselectivity under mild conditions.

  • Functional Group Tolerance: Generally tolerate a wide range of functional groups.

  • Catalyst Cost and Sensitivity: Can be a drawback, as transition metal catalysts can be expensive and sensitive to air and moisture.

Data Presentation: A Quantitative Comparison

To facilitate a direct comparison of the different synthetic routes, the following tables summarize key quantitative data from the literature.

Route Starting Materials Key Reagents/Catalyst Conditions Yield (%) Reference
Bischler-Napieralski β-phenylethylamidesPOCl₃ or P₂O₅High temperature (reflux)Variable[2][3]
Pictet-Spengler/Oxidation β-phenylethylamines, AldehydesAcid catalyst, then oxidantTwo steps, variable conditionsVariable[4][6]
Castagnoli-Cushman Homophthalic anhydride, Amines, AldehydesToluene, reflux110 °C, 12 h57-83[5]
Rh-Catalyzed C-H Activation Benzamides, Alkenes[RhCp*Cl₂]₂, AgSbF₆DCE, 80 °CGood-Excellent
Pd-Catalyzed Carbonylation N-propargyl-2-iodo-benzamides, AminesPd(OAc)₂, Xantphos, Mo(CO)₆Dioxane, 120 °CHigh[7]

Table 1: Overview of Synthetic Routes to this compound.

Table 2: Substrate Scope of the Castagnoli-Cushman Reaction for the Synthesis of this compound Derivatives. [5]

Amine Aldehyde Product Yield (%)
IsobutylamineBenzaldehyde2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid57
2-(Furan-2-yl)methanamineBenzaldehyde2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75
3-Morpholinopropan-1-amineBenzaldehyde2-(3-Morpholinopropyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid73.5
BenzylamineBenzaldehyde2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid72
3-Phenylpropan-1-amineBenzaldehyde1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid70.2
Biphenyl-4-amineBenzaldehyde2-([1,1'-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid68.7
4-(4-Chlorophenoxy)anilineBenzaldehyde2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid83
4-ChloroanilineBenzaldehyde2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid66.4
4-IodoanilineBenzaldehyde2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid80.3
4-(Trifluoromethoxy)anilineBenzaldehyde1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid74.6

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

General Procedure for the Castagnoli-Cushman Reaction[5]

A mixture of homophthalic anhydride (1.2 mmol), the corresponding amine (1.0 mmol), and the appropriate aldehyde (1.0 mmol) in toluene (10 mL) is stirred and heated to reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound derivative.

General Procedure for the Oxidation of 1,2,3,4-Tetrahydroisoquinolines[6]

A round-bottom flask is charged with the 1,2,3,4-tetrahydroisoquinoline (0.3 mmol, 1.0 equiv), CuNPs/MagSilica (15 mg, 1 mol %), and MeCN (2 mL, 0.15 M). The reaction is carried out under an O₂ atmosphere (using a balloon) and heated in an oil bath at 70 °C for 2 hours. The reaction progress is monitored by TLC and GC-MS. Upon completion, the solvent is evaporated, and the reaction mixture is purified by column chromatography (hexane:EtOAc) to afford the 2-substituted-3,4-dihydroisoquinolin-1(2H)-one.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways of the key synthetic routes.

Bischler_Napieralski amide β-Phenylethylamide intermediate1 N-Acyliminium ion intermediate amide->intermediate1 Dehydrating agent (e.g., POCl₃) product 3,4-Dihydroisoquinoline intermediate1->product Intramolecular electrophilic substitution target This compound product->target Oxidation

Caption: Mechanism of the Bischler-Napieralski reaction followed by oxidation.

Pictet_Spengler reactants β-Arylethylamine + Aldehyde/Ketone iminium Iminium ion reactants->iminium Acid catalyst thq 1,2,3,4-Tetrahydroisoquinoline iminium->thq Intramolecular electrophilic substitution product This compound thq->product Oxidation

Caption: Pictet-Spengler reaction followed by oxidation to the target lactam.

Castagnoli_Cushman reactants Homophthalic Anhydride + Amine + Aldehyde imine Imine (in situ) reactants->imine intermediate Zwitterionic Intermediate imine->intermediate + Homophthalic Anhydride product This compound intermediate->product Intramolecular cyclization

Caption: The multicomponent Castagnoli-Cushman reaction pathway.

Conclusion

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through a variety of methods, each with its own advantages and disadvantages. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions provide reliable access to the core structure, although often requiring harsh conditions and multiple steps. Modern approaches, particularly the Castagnoli-Cushman reaction and metal-catalyzed C-H activation/carbonylation reactions, offer milder conditions, higher efficiency, and greater flexibility for the introduction of molecular diversity. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a solid foundation for making an informed decision based on a head-to-head comparison of the available methodologies.

References

Safety Operating Guide

Proper Disposal of 3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3,4-dihydroisoquinolin-1(2H)-one. It is imperative to consult your institution's specific safety protocols and local, state, and federal regulations before handling or disposing of any chemical waste. The information provided here is intended to supplement, not replace, established safety procedures.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for each chemical is essential. This guide outlines the essential safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Considerations

This compound is a chemical compound that requires careful handling. According to aggregated GHS data, it is considered hazardous.[1] Key hazard statements associated with this chemical indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] However, it's important to note that some suppliers may classify it as not hazardous under OSHA's Hazard Communication Standard.[2] Given this discrepancy, it is best practice to handle the substance as hazardous to ensure the highest level of safety.

Proper personal protective equipment (PPE) should always be worn when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 1196-38-9[1][2]
Melting Point 67 °C[3]
Boiling Point 388.1 ± 22.0 °C at 760 mmHg[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation (in 50% of notifications)[1]
Stability Stable under normal conditions.[2]
Incompatible Materials Strong oxidizing agents.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4][5] The following protocol provides a general framework for its disposal.

1. Waste Identification and Classification:

  • The first step in proper waste management is to identify if the waste is hazardous.[4][6] Based on the GHS classifications, waste containing this compound should be treated as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste according to local regulations.

2. Collection and Segregation:

  • Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Do not mix this waste with other types of waste unless specifically instructed to do so by your EHS department.

3. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Professional Disposal:

  • The disposal of this compound should be handled by a licensed professional waste disposal service.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all applicable regulations.[4]

  • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3]

5. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Use an inert absorbent material to contain and clean up the spill.

  • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Ensure the area is well-ventilated.

  • Follow all institutional procedures for spill cleanup and reporting.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify 1. Identify Waste Is it contaminated with this compound? start->identify classify 2. Classify as Hazardous Waste (Based on GHS data) identify->classify collect 3. Collect in Designated Container - Chemically compatible - Tightly sealed classify->collect label 4. Label Container - 'Hazardous Waste' - Chemical Name collect->label segregate 5. Segregate from Incompatible Waste label->segregate storage 6. Store in Satellite Accumulation Area segregate->storage contact_ehs 7. Contact Institutional EHS for Pickup storage->contact_ehs disposal 8. Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
3,4-dihydroisoquinolin-1(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.